Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVYVFTLNSJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006199 | |
| Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-52-4 | |
| Record name | Methyl 4-hydroxy-2-oxo-1-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, a key intermediate in the development of novel therapeutics. The synthesis is presented as a two-step process, commencing with the formation of the 4-hydroxy-2-pyrrolidinone core, followed by N-alkylation to introduce the methyl acetate moiety. This document provides detailed experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow.
I. Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of 4-hydroxy-2-pyrrolidinone. This pivotal intermediate is synthesized through the intramolecular cyclization of a suitable precursor, such as 4-amino-3-hydroxybutyric acid or its ester. This reaction is typically facilitated by thermal induction and can be catalyzed by a base to improve reaction rates and yield.
-
Step 2: N-alkylation of 4-hydroxy-2-pyrrolidinone. The final product is obtained by the N-alkylation of the 4-hydroxy-2-pyrrolidinone intermediate with methyl chloroacetate. This reaction is carried out in the presence of a base to deprotonate the nitrogen atom of the pyrrolidinone ring, thereby facilitating nucleophilic attack on the electrophilic chloroacetate.
The overall logical workflow of this synthesis is depicted in the following diagram:
Caption: Logical workflow for the two-step synthesis of the target compound.
II. Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions in the proposed synthesis pathway, based on analogous transformations found in the literature.
Table 1: Synthesis of 4-hydroxy-2-pyrrolidinone via Cyclization
| Parameter | Value | Reference |
| Starting Material | Methyl (S)-4-amino-2-hydroxybutyrate | EP1321462A1 |
| Solvent | Methanol | EP1321462A1 |
| Conditions | Reflux under heating | EP1321462A1 |
| Reaction Time | 4.5 hours (without catalyst) | EP1321462A1 |
| Yield | 62.5% (without catalyst) | EP1321462A1 |
| Note | Yield is reported to be higher with the use of a base catalyst. | EP1321462A1 |
Table 2: N-Alkylation of 2-Pyrrolidinone with Methyl Chloroacetate
| Parameter | Value | Reference |
| Starting Material | 2-Pyrrolidinone | CN1094485C |
| Reagents | Sodium methoxide, Methyl chloroacetate | CN1094485C |
| Solvent | Toluene | CN1094485C |
| Temperature | 60 °C (for chloroacetate addition) | CN1094485C |
| Reaction Time | 3-3.5 hours (addition), 4 hours (incubation) | CN1094485C |
| Yield | 83.2% | CN1094485C |
III. Detailed Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis. These protocols are adapted from literature procedures for analogous reactions and may require optimization for the specific substrates.
Step 1: Synthesis of 4-hydroxy-2-pyrrolidinone
This procedure is based on the cyclization of a 4-amino-3-hydroxybutyric acid ester.
Materials:
-
Methyl 4-amino-3-hydroxybutyrate
-
Methanol
-
Sodium methoxide (optional, as catalyst)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-amino-3-hydroxybutyrate and methanol.
-
If using a catalyst, add a catalytic amount of sodium methoxide (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction time may vary, but a duration of 4-6 hours is a reasonable starting point.[1]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-hydroxy-2-pyrrolidinone as a crystalline solid.[1]
Step 2: Synthesis of this compound
This procedure is adapted from the N-alkylation of 2-pyrrolidinone.[2]
Materials:
-
4-hydroxy-2-pyrrolidinone
-
Sodium methoxide
-
Toluene
-
Methyl chloroacetate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser, dissolve 4-hydroxy-2-pyrrolidinone and sodium methoxide (1 equivalent) in toluene under an inert atmosphere.
-
Heat the mixture with stirring to distill off the methanol formed, driving the formation of the sodium salt of 4-hydroxy-2-pyrrolidinone.
-
After the methanol has been removed, cool the reaction mixture to 60 °C.[2]
-
Slowly add methyl chloroacetate (1 equivalent) dropwise from the dropping funnel over a period of 3-3.5 hours, maintaining the temperature at 60 °C.[2]
-
After the addition is complete, maintain the reaction mixture at 60 °C for an additional 4 hours to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture to below 20 °C.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the filter cake with toluene.
-
Combine the filtrate and the washings, and remove the toluene under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
IV. Synthesis Pathway Diagram
The following diagram illustrates the chemical transformations in the proposed synthesis pathway.
Caption: Proposed two-step synthesis of the target compound.
Disclaimer: The provided experimental protocols are based on analogous reactions and should be adapted and optimized for the specific application. Appropriate safety precautions should be taken when handling all chemicals.
References
An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (CAS: 85614-52-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, with the CAS number 85614-52-4, is a chemical entity primarily recognized as a derivative and impurity of Oxiracetam, a well-known nootropic agent of the racetam family. This technical guide provides a comprehensive overview of the known properties, potential biological significance, and relevant experimental methodologies associated with this compound. Given its structural relationship to Oxiracetam, this document extrapolates potential mechanisms of action and signaling pathway involvement, offering a valuable resource for researchers in neuroscience, pharmacology, and medicinal chemistry.
Chemical and Physical Properties
This compound is a polar molecule containing a lactam ring, a hydroxyl group, and a methyl ester. These functional groups dictate its chemical reactivity and physical characteristics. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 85614-52-4 | N/A |
| Molecular Formula | C₇H₁₁NO₄ | [1][2] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| Predicted Boiling Point | 360.4 ± 37.0 °C | [1] |
| Predicted Density | 1.323 ± 0.06 g/cm³ | [1] |
| InChI | InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3 | [3] |
| SMILES | COC(=O)CN1CC(O)CC1=O | [3] |
Biological Activity and Potential Significance
As an impurity and derivative of Oxiracetam, the biological activity of this compound is not extensively studied independently. However, its structural similarity to Oxiracetam suggests it may share some pharmacological properties. Oxiracetam is a nootropic that is believed to enhance cognitive function through various mechanisms.
Inferred Mechanism of Action from Oxiracetam
The primary nootropic effects of Oxiracetam are attributed to its influence on neurotransmitter systems and neuronal signaling pathways. It is plausible that this compound could exhibit similar, albeit potentially attenuated or modified, activities.
-
Modulation of Cholinergic and Glutamatergic Systems: Oxiracetam is known to enhance the release of acetylcholine and glutamate, two crucial neurotransmitters for learning and memory. It also positively modulates AMPA receptors, which are integral to synaptic plasticity.
-
Enhancement of Brain Energy Metabolism: Studies have indicated that Oxiracetam can increase the utilization of ATP in the brain, suggesting an improvement in cerebral energy metabolism.
Potential Signaling Pathway Involvement
Based on research into Oxiracetam, this compound could potentially interact with key signaling pathways that regulate neuronal survival, plasticity, and function.
Caption: Inferred Akt/mTOR Signaling Pathway Involvement.
Experimental Protocols
Synthesis
A plausible synthetic route involves the N-alkylation of 4-hydroxy-2-pyrrolidinone with a suitable haloacetic acid ester.
Reaction Scheme:
4-hydroxy-2-pyrrolidinone + Methyl Chloroacetate --(Base)--> this compound
Materials:
-
4-hydroxy-2-pyrrolidinone
-
Methyl chloroacetate
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of 4-hydroxy-2-pyrrolidinone in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for a specified time to ensure complete deprotonation.
-
Cool the reaction mixture again to 0 °C and add methyl chloroacetate dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed Synthesis Workflow.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of Oxiracetam and its impurities.[1][2] A similar approach can be adapted for the quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (starting point for method development):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice. For highly polar compounds, a HILIC or a polar-embedded column might provide better retention and separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore in the molecule.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize key identifiers and potential analytical parameters for this compound.
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 85614-52-4 |
| Molecular Formula | C₇H₁₁NO₄ |
| InChI Key | Not readily available |
| Canonical SMILES | COC(=O)CN1CC(O)CC1=O |
Table 3: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column Type | Reversed-Phase C18 or HILIC |
| Mobile Phase A | Aqueous Buffer (e.g., 0.05 M Phosphate Buffer, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized for optimal separation |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Conclusion
This compound is a compound of interest primarily due to its association with the nootropic drug Oxiracetam. While direct research on its biological effects is limited, its structural similarity to Oxiracetam provides a strong basis for inferring its potential pharmacological activities and mechanisms of action, particularly concerning the modulation of neurotransmitter systems and key signaling pathways like Akt/mTOR. The proposed synthesis and analytical protocols in this guide offer a solid foundation for researchers aiming to investigate this molecule further. Future studies are warranted to elucidate the specific biological profile of this compound and to determine its contribution, if any, to the overall pharmacological effects of Oxiracetam preparations.
References
"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a key chemical intermediate in the synthesis of Oxiracetam, a nootropic agent of the racetam family.[1] Understanding the chemical properties and synthesis of this intermediate is crucial for the efficient production and quality control of Oxiracetam. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological relevance based on its role as a precursor to Oxiracetam.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyrrolidinone ring substituted with a hydroxyl group at the 4th position and a methyl acetate group at the 1st position.
IUPAC Name: this compound[1][2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 62613-82-5[1][2] |
| Molecular Formula | C₇H₁₁NO₄[1][2] |
| Molecular Weight | 173.17 g/mol [1][2] |
| SMILES | COC(=O)CN1CC(O)CC1=O[1][2] |
| InChI | InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3[1][2] |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 173.17 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Experimental Protocols: Synthesis
The synthesis of this compound is a key step in the production of Oxiracetam. The following protocol is based on a patented method for Oxiracetam synthesis, where this compound is a crucial intermediate.[3]
Overall Reaction Scheme:
Caption: Synthesis pathway from 4-Hydroxy-2-pyrrolidinone to Oxiracetam.
Detailed Synthesis Protocol for this compound
This protocol involves the N-alkylation of 4-hydroxy-2-pyrrolidinone with methyl chloroacetate.
Materials:
-
4-Hydroxy-2-pyrrolidinone
-
Methyl chloroacetate
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Addition of Starting Material: A solution of 4-hydroxy-2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes.
-
Alkylation: A solution of methyl chloroacetate (1.2 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, for optimal yield and purity.
Biological Relevance and Signaling Pathways
As this compound is a direct precursor to Oxiracetam, its biological relevance is intrinsically linked to the pharmacological activity of Oxiracetam. While there is no specific data on the biological activity of the methyl ester itself, the known mechanisms of Oxiracetam provide a framework for its potential effects should it be metabolized to the parent compound or exhibit intrinsic activity.
Oxiracetam is known to exert its nootropic effects through several mechanisms, primarily by modulating neurotransmitter systems and enhancing neuronal plasticity. It is believed to positively influence the cholinergic and glutamatergic systems. Furthermore, studies suggest that Oxiracetam can activate the Akt/mTOR signaling pathway, which is crucial for cell survival and synaptic plasticity.
Proposed Signaling Pathway of the Parent Compound, Oxiracetam:
Caption: Postulated signaling pathway of Oxiracetam, the parent compound.
Conclusion
This compound is a vital intermediate in the synthesis of the nootropic agent Oxiracetam. While comprehensive data on its intrinsic physicochemical properties and biological activity are limited, its synthetic route is well-established. This guide provides researchers and drug development professionals with the foundational knowledge of its chemical identity, a detailed synthetic protocol, and the biological context provided by its relationship to Oxiracetam. Further research into the specific properties of this intermediate could provide deeper insights into the structure-activity relationships of the racetam class of compounds.
References
Technical Guide to the Spectroscopic Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" is a chemical compound structurally related to the nootropic drug Oxiracetam.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This guide outlines the expected spectroscopic characteristics and provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
The structure of "this compound" is provided below, alongside the structure of Oxiracetam for comparison.
This compound
Oxiracetam
-
Molecular Formula: C₆H₁₀N₂O₃
-
Molecular Weight: 158.16 g/mol
-
SMILES: C1C(CN(C1=O)CC(=O)N)O
Spectroscopic Data Summary (for Oxiracetam)
While specific data for the methyl ester is unavailable, the following tables summarize the expected spectroscopic data based on the analysis of Oxiracetam.
Table 1: Predicted ¹H NMR Data for Oxiracetam
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.2-2.6 | m | 2H | CH₂ (pyrrolidinone ring) |
| ~3.4-3.8 | m | 2H | N-CH₂-C=O |
| ~4.0 | m | 1H | CH-OH |
| ~4.5 | t | 1H | CH (pyrrolidinone ring) |
| ~5.5 | s (broad) | 1H | OH |
| ~7.0-7.5 | s (broad) | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data for Oxiracetam
| Chemical Shift (ppm) | Assignment |
| ~40-50 | N-CH₂-C=O |
| ~50-60 | CH₂ (pyrrolidinone ring) |
| ~60-70 | CH-OH |
| ~170-180 | C=O (amide) |
| ~175-185 | C=O (pyrrolidinone) |
Table 3: Predicted IR Spectroscopy Data for Oxiracetam
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch, N-H stretch |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1650 | C=O stretch (pyrrolidinone) |
| 1450-1350 | C-H bend |
| 1100-1000 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for Oxiracetam
| m/z | Interpretation |
| 159.07 | [M+H]⁺ |
| 181.05 | [M+Na]⁺ |
| 142.06 | [M-NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of "this compound".
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (Thin Film Method):
-
Dissolve a few milligrams of the solid sample in a volatile solvent (e.g., methanol or acetone).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
4.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Filter the solution to remove any particulate matter.
-
-
Acquisition (LC-MS with Electrospray Ionization - ESI):
-
Inject the sample solution into the LC system for separation.
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode over a mass range that includes the expected molecular ion.
-
-
Data Processing:
-
Analyze the mass spectra to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Examine the fragmentation pattern to gain further structural information.
-
Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" potential biological activity
An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Abstract
This compound is a synthetic organic compound featuring a 4-hydroxy-2-oxopyrrolidine core structure. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural similarity to the racetam class of nootropic agents, particularly Oxiracetam, allows for the formulation of well-grounded hypotheses regarding its potential pharmacological activities. This document explores these potential activities by examining the established mechanisms of structurally related compounds. We will delve into the potential modulation of neurotransmitter systems, associated signaling pathways, and propose experimental workflows for future investigation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Racetam Analogue Framework
This compound belongs to a chemical class characterized by a 2-pyrrolidinone nucleus. This core is the defining feature of racetam drugs, a group of synthetic compounds known for their cognitive-enhancing, or nootropic, properties. The parent molecule of this class is Piracetam, first synthesized in the 1960s.
The structure of this compound is notably similar to Oxiracetam, a potent member of the racetam family. Both molecules share the 4-hydroxy-2-oxopyrrolidine moiety. This structural parallel suggests that this compound may exhibit a similar biological activity profile, primarily centered on neuromodulatory and cognitive-enhancing effects. This guide will, therefore, extrapolate its potential activities from the known pharmacology of Oxiracetam and other relevant racetam analogues.
Potential Mechanism of Action: Modulation of Neurotransmitter Systems
The cognitive effects of racetam compounds are widely believed to stem from their ability to modulate key neurotransmitter systems, enhancing synaptic plasticity, and improving neuronal communication.
Glutamatergic System Modulation
A primary mechanism associated with nootropic racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for fast synaptic transmission in the central nervous system.
-
Action: By binding to an allosteric site, these compounds can enhance the flow of ions through the AMPA receptor channel in the presence of the primary ligand, glutamate.
-
Result: This potentiation of AMPA receptor activity is thought to facilitate long-term potentiation (LTP), a cellular mechanism that underlies learning and memory formation.
Cholinergic System Modulation
Enhanced cholinergic neurotransmission is another key proposed mechanism.
-
Action: Racetams like Oxiracetam have been shown to increase the release of acetylcholine (ACh) in specific brain regions, such as the hippocampus.
-
Result: Acetylcholine is a critical neurotransmitter for memory and attention. By augmenting its release, these compounds can improve performance in cognitive tasks. This effect is often linked to an increased utilization of choline and acetate for ACh synthesis.
The diagram below illustrates the potential dual modulation of glutamatergic and cholinergic systems.
Caption: Hypothesized dual modulation of cholinergic and glutamatergic systems.
Intracellular Signaling: The Role of Protein Kinase C
Several studies on Oxiracetam suggest that its mechanism involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. The activation of PKC in the hippocampus is linked to the enhancement of neurotransmitter release and the mechanisms of LTP.
The proposed signaling pathway is as follows:
-
The compound crosses the cell membrane of presynaptic neurons.
-
It activates a membrane-bound form of PKC.
-
Activated PKC phosphorylates specific substrate proteins (e.g., those involved in vesicle fusion).
-
This phosphorylation event leads to an increased release of neurotransmitters like acetylcholine and glutamate.
Caption: Proposed intracellular signaling pathway involving Protein Kinase C (PKC).
Quantitative Data from Structurally Related Compounds
To quantify the potential efficacy of this compound, we can examine data from its closest analogue, Oxiracetam. The following table summarizes key findings from preclinical studies.
| Compound | Assay Type | Model | Endpoint | Result |
| Oxiracetam | Morris Water Maze | Scopolamine-induced amnesic rats | Escape Latency | Significant decrease vs. control |
| Oxiracetam | Passive Avoidance Test | Aged mice | Step-through Latency | Significant increase vs. control |
| Oxiracetam | In vitro electrophysiology | Rat hippocampal slices | Long-Term Potentiation (LTP) | Enhancement of LTP magnitude |
| Oxiracetam | Microdialysis | Freely moving rats (hippocampus) | Acetylcholine Release | ~150% increase over baseline |
Proposed Experimental Protocols for Evaluation
To validate the hypothesized biological activities of this compound, a structured, multi-tiered experimental approach is required.
Tier 1: In Vitro Screening
-
Objective: To determine the direct molecular targets and cellular effects.
-
Method 1: Receptor Binding Assays:
-
Prepare membrane fractions from rodent brain tissue or cell lines expressing human AMPA receptors (e.g., HEK293 cells).
-
Incubate the membranes with a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine binding affinity. A positive allosteric modulator would be expected to increase agonist binding.
-
-
Method 2: In Vitro Electrophysiology (Patch Clamp):
-
Culture primary hippocampal neurons or use acute hippocampal slices.
-
Using whole-cell patch-clamp technique, record AMPA receptor-mediated currents evoked by application of glutamate.
-
Co-apply this compound to determine its effect on the amplitude and kinetics of the glutamate-evoked currents. An increase in current amplitude would confirm positive modulation.
-
Tier 2: Ex Vivo and In Vivo Target Engagement
-
Objective: To confirm the compound's effect in a more complex biological system and assess its cognitive-enhancing potential.
-
Method 1: Brain Slice Electrophysiology (LTP):
-
Prepare acute hippocampal slices from adult rodents.
-
Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
After establishing a stable baseline, perfuse the slices with the test compound.
-
Induce LTP using a high-frequency stimulation protocol.
-
Compare the magnitude and stability of LTP in treated slices versus vehicle controls.
-
-
Method 2: Rodent Behavioral Models of Cognition:
-
Novel Object Recognition (NOR) Test: Assess recognition memory. Administer the compound to rodents prior to the training session. Measure the discrimination index between a novel and a familiar object during the testing phase.
-
Morris Water Maze: Assess spatial learning and memory. Treat animals with the compound throughout the training period and measure the latency to find the hidden platform.
-
The following diagram outlines a logical workflow for screening the compound.
Caption: Proposed experimental workflow for evaluating biological activity.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, its chemical structure provides a strong basis for predicting its biological activity. As an analogue of Oxiracetam, it is hypothesized to function as a nootropic agent, primarily through the positive allosteric modulation of AMPA receptors and the enhancement of cholinergic neurotransmission, potentially via a PKC-dependent mechanism.
Future research should focus on validating these hypotheses through the systematic experimental workflow outlined above. Initial in vitro screening is critical to confirm its molecular targets and potency. Positive results would warrant progression to in vivo models to establish its efficacy as a cognitive enhancer and to characterize its pharmacokinetic and safety profiles. Such studies will be essential to determine if this compound is a viable candidate for further drug development in the field of cognitive therapeutics.
Methodological & Application
Application Note: Quantitative Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate using High-Performance Liquid Chromatography (HPLC)
References
- 1. This compound [lgcstandards.com]
- 2. fda.gov [fda.gov]
- 3. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 6. coresta.org [coresta.org]
HPLC method for "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" quantification
An Application Note and Protocol for the Quantification of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of this compound in pharmaceutical preparations. The described High-Performance Liquid Chromatography (HPLC) method is designed to be accurate, precise, and robust for routine quality control and research applications.
Introduction
This compound is a polar compound with a chemical structure similar to nootropic agents like piracetam and its derivatives. Accurate quantification of this analyte is crucial for formulation development, stability studies, and quality assurance of pharmaceutical products. This application note details a reversed-phase HPLC method coupled with ultraviolet (UV) detection for this purpose. Due to the compound's weak UV-absorbing properties, detection is performed at a low wavelength to ensure adequate sensitivity.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₁NO₄[1] |
| Molecular Weight | 173.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and ethanol[2] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Orthophosphoric acid (OPA) (analytical grade)
-
Water (deionized or Milli-Q)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02% Triethylamine in Water : Acetonitrile (85:15, v/v), pH adjusted to 6.5 with Orthophosphoric Acid[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm[3] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 200 µL of Triethylamine to 850 mL of water. Adjust the pH to 6.5 with diluted orthophosphoric acid. Add 150 mL of acetonitrile and mix thoroughly. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., dilute 1 mL to 10 mL for a 100 µg/mL solution).
-
Method Validation Parameters (Hypothetical Data)
The developed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Retention Time (min) | Approximately 4.5 min |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship of Method Development
References
Application Note: Chiral Separation of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Enantiomers
Abstract
This application note details a robust method for the enantioselective separation of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, a key intermediate in the synthesis of various pharmaceuticals. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, achieving baseline resolution of the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring enantiopure forms of this compound for further studies.
Introduction
The compound this compound possesses a stereogenic center at the 4-position of the pyrrolidinone ring, leading to the existence of two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of effective chiral separation methods is paramount for pharmaceutical research and development. This document provides a detailed protocol for the analytical-scale separation of these enantiomers, which can be adapted for preparative-scale purification. The methodology is based on established principles for the chiral resolution of related cyclic compounds, such as oxiracetam.[1]
Experimental Protocols
Synthesis of Racemic this compound
The racemic starting material can be synthesized via several established routes for 4-hydroxy-2-pyrrolidinone derivatives. A general approach involves the reaction of a suitable precursor, such as 4-amino-3-hydroxybutanoic acid, which can be cyclized to form the 4-hydroxy-2-pyrrolidinone ring. Subsequent N-alkylation with methyl bromoacetate in the presence of a base yields the target racemic compound. The synthesis of related pyrrolidine-containing drugs often starts from derivatives of proline or 4-hydroxyproline.[2]
Chiral HPLC Separation Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase is recommended due to its broad applicability in separating a wide range of chiral compounds.[3][4] Based on the separation of the structurally similar oxiracetam, a column such as Chiralpak ID is a suitable starting point.[1]
-
Mobile Phase: A mixture of n-Hexane and Ethanol with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) is often effective for normal-phase chiral separations.[1] A typical starting composition would be n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) .
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of the pyrrolidinone chromophore).[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed HPLC method.
| Parameter | Enantiomer 1 (S-isomer) | Enantiomer 2 (R-isomer) |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
| Tailing Factor (T) | ~ 1.1 | ~ 1.1 |
| Enantiomeric Excess (ee%) | \multicolumn{2}{ | c |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of this compound.
Logical Relationship of Chiral Separation Principles
Caption: Principles of chiral separation using HPLC.
Discussion
The proposed method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The choice of a polysaccharide-based chiral stationary phase offers a high probability of success due to its proven efficacy in resolving a wide variety of chiral compounds, including those with similar structural motifs.[3][6] The mobile phase composition can be further optimized by varying the ratio of n-hexane to ethanol and the concentration of the acidic modifier to fine-tune the retention times and resolution. For preparative scale-up, the method can be adapted by increasing the column diameter and adjusting the flow rate accordingly. The successful separation and isolation of the individual enantiomers are crucial for investigating their distinct pharmacological and toxicological profiles.
Conclusion
This application note presents a detailed protocol for the chiral separation of this compound enantiomers by HPLC. The method is robust, reproducible, and can be readily implemented in a standard analytical laboratory. The provided workflow and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Pharmaceutical Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a known impurity and a critical reference standard in the pharmaceutical analysis of Oxiracetam, a nootropic drug used to improve cognitive function.[1][2] Accurate quantification of this impurity is essential to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 62613-82-5[2] |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| Synonyms | 4-hydroxy-2-oxo-1-Pyrrolidineacetic acid methyl ester |
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the analysis of this compound.
Table 1: Typical Purity and Stability of Reference Standard
| Parameter | Specification | Storage Conditions |
| Purity | ≥98% | -20°C for long-term storage |
| Stability | Stable for ≥ 5 years under recommended storage | Room temperature for shipping |
Table 2: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Oxiracetam
This protocol is adapted from established methods for the analysis of Oxiracetam and its related substances.[1][3]
Objective: To quantify this compound as an impurity in Oxiracetam drug substance or product.
Materials:
-
This compound Reference Standard
-
Oxiracetam sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Equipment:
-
HPLC system with UV detector
-
Amino-polar column (e.g., Capcell Pak NH2, 5 µm, 4.6 x 250 mm)[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Capcell Pak NH2 (5 µm, 4.6 x 250 mm) or equivalent amino-polar column[3] |
| Mobile Phase | Acetonitrile:Water (95:5, v/v), pH adjusted to 2.0 with TFA[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in the mobile phase in a 100 mL volumetric flask and make up to volume.
-
Further dilute to the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Solution Preparation (10 mg/mL Oxiracetam):
-
Accurately weigh approximately 100 mg of the Oxiracetam sample.
-
Dissolve in the mobile phase in a 10 mL volumetric flask and make up to volume.
-
-
Chromatographic Analysis:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of the impurity in the Oxiracetam sample using the following formula:
-
Visualizations
Experimental Workflow for Reference Standard Analysis
Caption: Workflow for the analysis of a pharmaceutical reference standard.
Logical Relationship in Impurity Analysis
Caption: Logical flow of pharmaceutical impurity analysis.
References
"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" in vitro cell-based assays
Introduction
Noopept, chemically known as N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic nootropic molecule with demonstrated neuroprotective and cognitive-enhancing properties. While the user's query referred to "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate," extensive research has identified the compound of interest as Noopept (CAS Number: 157115-85-0). These application notes provide detailed protocols for a range of in vitro cell-based assays to investigate the biological activity of Noopept, particularly its neuroprotective effects against amyloid-beta (Aβ)-induced toxicity and its modulation of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on Noopept, showcasing its efficacy in neuroprotection and HIF-1 activation.
Table 1: Neuroprotective Effects of Noopept on Aβ-Treated PC12 Cells
| Assay | Parameter Measured | Treatment Conditions | Result | Reference |
| Cell Viability (MTT Assay) | Cell Viability (%) | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Increased to 230 ± 60.45% compared to Aβ₂₅₋₃₅ treated cells (32 ± 17.35%)[1][2] | [1][2] |
| Apoptosis (Annexin V/PI) | Percentage of Apoptotic Cells | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Significant reduction in early and late apoptotic cells[2][3] | [2][3] |
| Reactive Oxygen Species (ROS) | Intracellular ROS Levels | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Significant reduction in ROS levels compared to Aβ₂₅₋₃₅ treated cells[2][3] | [2][3] |
| Intracellular Calcium (Ca²⁺) | Intracellular Ca²⁺ Levels | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Attenuated the increase in intracellular calcium induced by Aβ₂₅₋₃₅[2][3] | [2][3] |
| Mitochondrial Membrane Potential | JC-1 Red/Green Fluorescence Ratio | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Ameliorated the reduction in mitochondrial membrane potential[1][2] | [1][2] |
| Tau Hyperphosphorylation | Phospho-Tau (Ser396) Levels | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Significantly attenuated tau hyperphosphorylation at Ser396[3] | [3] |
| Neurite Outgrowth | Number and Length of Neurites | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Ameliorated the alterations in neurite outgrowth[1] | [1] |
Table 2: Effect of Noopept on HIF-1 Transcriptional Activity
| Cell Line | Assay | Treatment Conditions | Result | Reference |
| HEK293 | HIF-1 Luciferase Reporter Assay | 10 µM Noopept (24h) | 43% increase in HIF-1 DNA-binding activity[4][5] | [4][5] |
| HEK293 | HIF-1 Luciferase Reporter Assay | 10 µM and 100 µM Noopept + 50 µM CoCl₂ (hypoxia mimetic) | Further increase in HIF-1-dependent luciferase activity compared to CoCl₂ alone[4] | [4] |
| SH-SY5Y | HIF-1 DNA-binding activity | Noopept treatment | Increased basal and hypoxia-mimetic induced HIF-1 DNA-binding activity[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Assessment of Neuroprotective Effects of Noopept against Aβ-Induced Toxicity in PC12 Cells
This protocol outlines the procedure to evaluate the protective effects of Noopept on PC12 cells exposed to amyloid-beta peptide.
1.1. Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Amyloid-beta peptide (Aβ₂₅₋₃₅)
-
Noopept
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
1.2. Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, replace the medium with DMEM containing 1% FBS and 50 ng/mL NGF.
-
Incubate for 5 days to allow differentiation into a neuronal phenotype.
1.3. Treatment:
-
Prepare a stock solution of Noopept in a suitable solvent (e.g., DMSO) and further dilute in culture medium to the desired final concentration (e.g., 10 µM).
-
Pre-treat the differentiated PC12 cells with Noopept-containing medium for 72 hours.
-
Prepare aggregated Aβ₂₅₋₃₅ by dissolving it in sterile distilled water and incubating at 37°C for 3-4 days.
-
After the 72-hour pre-treatment, expose the cells to 5 µM aggregated Aβ₂₅₋₃₅ for 24 hours. Include appropriate controls (untreated cells, cells treated with Noopept alone, and cells treated with Aβ₂₅₋₃₅ alone).
1.4. Cell Viability Assessment (MTT Assay):
-
After the 24-hour Aβ₂₅₋₃₅ treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the DCFDA assay to measure intracellular ROS levels.
2.1. Materials:
-
Differentiated and treated PC12 cells (from Protocol 1)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plate
2.2. Procedure:
-
After treatment as described in Protocol 1.3, wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Assessment of Intracellular Calcium (Ca²⁺) Levels
This protocol details the use of Fluo-4 AM to measure changes in intracellular calcium.
3.1. Materials:
-
Differentiated and treated PC12 cells (from Protocol 1)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black 96-well plate
3.2. Procedure:
-
Following treatment (Protocol 1.3), wash the cells twice with HBSS.
-
Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 494 nm and emission at 516 nm.
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry.
4.1. Materials:
-
Differentiated and treated PC12 cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
4.2. Procedure:
-
After treatment, collect the cells by gentle trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 5: HIF-1 Luciferase Reporter Assay
This protocol outlines the measurement of HIF-1 transcriptional activity.
5.1. Materials:
-
HEK293 or SH-SY5Y cells
-
HIF-1 luciferase reporter plasmid (containing Hypoxia Response Elements)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Noopept
-
Cobalt chloride (CoCl₂) (optional, as a hypoxia mimetic)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
5.2. Procedure:
-
Seed HEK293 or SH-SY5Y cells in a 24-well plate.
-
Co-transfect the cells with the HIF-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, treat the cells with Noopept at various concentrations (e.g., 1, 10, 100 µM) for 24 hours. For hypoxia induction, CoCl₂ (e.g., 100 µM) can be added for the last 16-18 hours of incubation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative HIF-1 transcriptional activity.
Protocol 6: Western Blot Analysis of Phosphorylated Tau (p-Tau)
This protocol describes the detection of p-Tau levels in PC12 cells.
6.1. Materials:
-
Differentiated and treated PC12 cells (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against phospho-Tau (e.g., Ser396)
-
Primary antibody against total Tau
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
6.2. Procedure:
-
Lyse the treated PC12 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Tau signal to the total Tau or loading control signal.
Protocol 7: Neurite Outgrowth Assay
This protocol details the quantification of neurite outgrowth in PC12 cells.
7.1. Materials:
-
Differentiated and treated PC12 cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
7.2. Procedure:
-
After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and number per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways associated with Noopept's in vitro activity.
Caption: Workflow for assessing Noopept's neuroprotective effects.
Caption: Noopept's proposed mechanism via HIF-1 signaling.
Caption: Noopept's multifaceted protection against Aβ toxicity.
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotection Studies: Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" for neuroprotection is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented neuroprotective effects of the structurally related nootropic compound, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), and established methodologies for assessing neuroprotective agents. These protocols serve as a comprehensive guide for initiating neuroprotection studies with "this compound."
Introduction
"this compound" is a derivative of the pyrrolidinone chemical class, which includes several well-known nootropic and neuroprotective agents. Its structural similarity to compounds like Oxiracetam suggests potential cognitive-enhancing and neuroprotective properties. These properties are hypothesized to be mediated through various mechanisms, including the modulation of neurotransmitter systems, enhancement of neurotrophic factor expression, and protection against oxidative stress and excitotoxicity.
The following sections provide detailed protocols for in vitro and in vivo studies designed to elucidate the neuroprotective efficacy and underlying mechanisms of "this compound."
Quantitative Data Summary
The following tables present hypothetical data based on typical results observed for neuroprotective compounds like Noopept in preclinical studies. These tables are intended to serve as a template for organizing and presenting experimental data obtained for "this compound."
Table 1: In Vitro Neuroprotective Efficacy Against Aβ25-35 Induced Toxicity in PC12 Cells
| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 4.5 |
| Aβ25-35 (10 µM) | 52 ± 4.1 | 2.8 ± 0.3 | 3.5 ± 0.4 | 58 ± 3.9 |
| Aβ25-35 + Compound (1 µM) | 65 ± 3.8 | 2.1 ± 0.2 | 2.8 ± 0.3 | 72 ± 4.1 |
| Aβ25-35 + Compound (10 µM) | 88 ± 4.5 | 1.3 ± 0.1 | 1.4 ± 0.2 | 91 ± 3.7 |
| Aβ25-35 + Compound (50 µM) | 95 ± 5.0 | 1.1 ± 0.1 | 1.1 ± 0.1 | 97 ± 4.2 |
Table 2: Effect on Neurotrophic Factor Expression in Primary Cortical Neurons
| Treatment Group | NGF Expression (pg/mg protein) | BDNF Expression (pg/mg protein) |
| Control | 150 ± 12 | 210 ± 18 |
| Compound (1 µM) | 185 ± 15 | 255 ± 21 |
| Compound (10 µM) | 250 ± 20 | 380 ± 25 |
| Compound (50 µM) | 280 ± 22 | 450 ± 30 |
Table 3: In Vivo Efficacy in a Rodent Model of Focal Cerebral Ischemia (MCAO)
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Brain Edema (%) |
| Sham | 0 | 0 | 1.5 ± 0.2 |
| Vehicle | 210 ± 25 | 3.8 ± 0.5 | 8.2 ± 0.9 |
| Compound (1 mg/kg) | 155 ± 18 | 2.5 ± 0.4 | 5.1 ± 0.6 |
| Compound (10 mg/kg) | 95 ± 12 | 1.6 ± 0.3 | 3.2 ± 0.4 |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neurotoxicity
-
Cell Line: PC12 (pheochromocytoma) or SH-SY5Y (neuroblastoma) cells are commonly used neuronal cell models.[1][2][3] Primary cortical neurons can also be used for more physiologically relevant studies.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for PC12, DMEM/F12 for SH-SY5Y) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[4]
-
Excitotoxicity: Expose cells to high concentrations of glutamate or NMDA.[5]
-
Amyloid-β Toxicity: Treat cells with aggregated amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) to model Alzheimer's disease pathology.[1][2]
-
2. Assessment of Neuroprotective Effects
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of "this compound" for a specified period (e.g., 1-24 hours).
-
Induce neurotoxicity as described above.
-
After the toxic insult, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, incubate cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Apoptosis Assays:
-
Caspase-3 Activity: Use a colorimetric or fluorometric caspase-3 assay kit to measure the activity of this key executioner caspase.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Use a fluorescent dye like JC-1 or TMRM.[1]
-
After treatment, stain the cells with the dye.
-
Measure the fluorescence to determine the ratio of aggregated (red) to monomeric (green) JC-1, which reflects the MMP.
-
In Vivo Neuroprotection Studies
1. Animal Models of Neurological Disorders
-
Focal Cerebral Ischemia (Stroke) Model:
-
Alzheimer's Disease Model:
-
Aβ Injection Model: Intracerebroventricular (ICV) injection of aggregated Aβ peptides can induce cognitive deficits and pathological changes similar to Alzheimer's disease.[8]
-
Transgenic Models: Use of transgenic mice that overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1).
-
-
Traumatic Brain Injury (TBI) Model:
-
Controlled Cortical Impact (CCI): A device is used to create a reproducible impact on the exposed cortex.
-
2. Drug Administration and Behavioral Assessments
-
Administration: "this compound" can be administered via various routes, including intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.). The dosage and timing of administration will depend on the specific model and experimental design.
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.[9]
-
Y-Maze or T-Maze: To evaluate short-term working memory.
-
Neurological Deficit Scoring: A graded scale to assess motor and sensory deficits after stroke or TBI.
-
3. Histological and Biochemical Analysis
-
Infarct Volume Measurement: After MCAO, stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry/Immunofluorescence:
-
Stain brain sections for neuronal markers (e.g., NeuN), astrocyte markers (e.g., GFAP), and microglia markers (e.g., Iba1) to assess neuronal loss and neuroinflammation.
-
Analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and synaptic plasticity (e.g., synaptophysin).
-
-
ELISA: Quantify the levels of neurotrophic factors (NGF, BDNF) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.[10][11]
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Putative neuroprotective signaling pathways.
Caption: In vitro neuroprotection experimental workflow.
Caption: In vivo neuroprotection experimental workflow.
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nootropicsexpert.com [nootropicsexpert.com]
- 11. Noopept Benefits and effects | Raw Powders [rawpowders.co.uk]
Application Notes & Protocols for Pharmacokinetic Studies of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a pyrrolidinone derivative.[1][2] Compounds within this class are often investigated for their nootropic, neuroprotective, and anticonvulsant properties.[1] Understanding the pharmacokinetic (PK) profile of this compound is a critical step in preclinical development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). These notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound using appropriate animal models.
Given the limited direct public data on this specific molecule, the following protocols are based on established methodologies for similar pyrrolidinone derivatives and nootropic agents.[3][4]
Recommended Animal Models
Rats are a widely accepted and appropriate model for initial pharmacokinetic screening of pyrrolidinone derivatives due to their physiological and metabolic similarities to humans for many drug classes.[3][5][6] Commonly used strains include Wistar and Sprague-Dawley.[7] Mice can also be utilized, particularly for initial high-throughput screening.[7][8]
Quantitative Data Summary
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
| Cmax (ng/mL) | Data to be determined | Data to be determined | Maximum observed plasma concentration. |
| Tmax (h) | Data to be determined | Data to be determined | Time to reach Cmax. |
| AUC(0-t) (ng·h/mL) | Data to be determined | Data to be determined | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) (ng·h/mL) | Data to be determined | Data to be determined | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 (h) | Data to be determined | Data to be determined | Elimination half-life. |
| CL (mL/h/kg) | Data to be determined | N/A | Total body clearance. |
| Vd (L/kg) | Data to be determined | N/A | Volume of distribution. |
| F (%) | N/A | Data to be determined | Oral bioavailability. |
Experimental Protocols
Animal Preparation and Dosing
-
Animals: Male Wistar rats (220-250 g) are recommended. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water remaining available.[9]
-
Groups: A minimum of two groups for each administration route (Intravenous and Oral) with at least 3-4 animals per time point are recommended.[7]
Formulation and Administration
-
Vehicle Selection: A suitable vehicle for administration should be selected. For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in water can be considered. For intravenous administration, a solution in saline or a suitable solubilizing agent may be necessary.
-
Dose Selection: A preliminary dose-ranging study is advised to determine appropriate dose levels. A typical starting dose for a new chemical entity might be in the range of 5-10 mg/kg.
-
Oral (PO) Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).[9]
-
Intravenous (IV) Administration: The compound is administered as a bolus injection into the tail vein. The injection volume should be low (e.g., 1-2 mL/kg).
Blood Sampling
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via terminal cardiac puncture.
-
Time Points: A typical sampling schedule would be:
-
Sample Collection: Approximately 0.2-0.3 mL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The blood samples should be centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma should then be transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[7][10]
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This typically involves adding a solvent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.
-
Chromatography: Reverse-phase chromatography with a C18 column is often used. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard need to be identified and optimized.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
The plasma concentration-time data should be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The key pharmacokinetic parameters listed in the table above should be calculated.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for pharmacokinetic studies.
Potential Signaling Pathway
The precise signaling pathway for this compound is not yet elucidated. However, many nootropic agents are thought to modulate neurotransmitter systems. A hypothetical pathway could involve the enhancement of cholinergic neurotransmission, a mechanism shared by some other nootropic compounds.
Caption: Hypothetical signaling pathway.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. [Characteristics of pyrrolidone pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in the rat and the dog of a nonionic nitroxide contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats | Research Results in Pharmacology [rrpharmacology.ru]
Application Notes: Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a key heterocyclic molecule that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural similarity to pyroglutamic acid and the presence of multiple reactive sites—a hydroxyl group, a lactam ring, and a methyl ester—make it a versatile building block for creating a diverse range of molecular architectures. This compound is notably recognized as a direct precursor in the industrial synthesis of nootropic agents, particularly Oxiracetam.
Key Applications
The primary application of this compound lies in its role as a pivotal intermediate in the synthesis of Oxiracetam, a nootropic drug of the racetam family used to improve cognitive function. The synthesis of Oxiracetam from this building block is a well-established industrial process.
Furthermore, the pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system. The inherent chirality at the 4-position, when resolved, allows for the stereoselective synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.
Synthesis of Oxiracetam
The most prominent application of this compound is in the final step of Oxiracetam synthesis. The methyl ester is converted to the corresponding primary amide through ammonolysis. This reaction is typically high-yielding and provides a direct route to the final active pharmaceutical ingredient.
Potential for Derivatization
The hydroxyl group at the 4-position offers a handle for further functionalization. It can be acylated, etherified, or used in other coupling reactions to introduce diverse substituents, thereby enabling the generation of libraries of novel compounds for drug discovery programs. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a range of amides.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from synthetic protocols involving this compound in the synthesis of Oxiracetam.
| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| Deprotection of Silyl Ether to form this compound (Intermediate) | 2-(4-tert-butyldiphenylsilyloxy-2-oxopyrrolidin-1-yl)acetamide | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Oxiracetam) | 4mol/L HCl in Methanol, 30°C, 1 hour | 95 | >99 |
| Ammonolysis of Methyl Ester to form Oxiracetam | This compound | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Oxiracetam) | Strong aqueous ammonia, 20-30°C, 4-16 hours | >20 | - |
Experimental Protocols
Protocol 1: Synthesis of Oxiracetam via Deprotection of a Silyl-Protected Precursor
This protocol describes the deprotection of a silyl-protected intermediate to yield Oxiracetam, where this compound is a transient intermediate that is immediately converted to the final product under the reaction conditions.
Materials:
-
2-(4-tert-butyldiphenylsilyloxy-2-oxopyrrolidin-1-yl)acetamide
-
Methanol
-
4 mol/L Hydrochloric acid in methanol
Procedure:
-
Dissolve 260.37 g of 2-(4-tert-butyldiphenylsilyloxy-2-oxopyrrolidin-1-yl)acetamide in 850 ml of methanol in a suitable reaction vessel.
-
To the stirred solution, add 50 ml of 4 mol/L hydrochloric acid in methanol.
-
Stir the reaction mixture at 30°C for 1 hour.
-
During the reaction, a large amount of white solid will precipitate.
-
After 1 hour, filter the solid product.
-
Wash the collected solid with 200 ml of methanol.
-
Dry the product to obtain 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Oxiracetam).
-
The reported yield is 95%, with a purity greater than 99% as determined by HPLC.[1]
Protocol 2: Synthesis of (S)-Oxiracetam from (S)-4-amino-3-hydroxybutyrate
This multi-step protocol outlines the synthesis of (S)-Oxiracetam, where Methyl 2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)acetate is formed as a key intermediate (Intermediate III).
Step 1: Esterification of (S)-4-amino-3-hydroxybutyrate (Formation of Intermediate I)
-
React (S)-4-amino-3-hydroxybutyrate with an alcohol (e.g., methanol or ethanol) under esterification conditions to obtain the corresponding ester (Intermediate I).
Step 2: Condensation with a Halogenated Acetic Acid Ester (Formation of Intermediate II)
-
Condense Intermediate I with a halogenated acetic acid ester (e.g., methyl bromoacetate or ethyl chloroacetate) to yield the diester intermediate (Intermediate II).
Step 3: Ring Closure to form Methyl 2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)acetate (Intermediate III)
-
Subject Intermediate II to a ring closure reaction in a suitable solvent (e.g., ethanol, toluene).
-
Heat the reaction mixture at a temperature between 50-130°C for 3-8 hours to form Intermediate III, Methyl 2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)acetate.
-
Isolate Intermediate III from the reaction solution.
Step 4: Ammonolysis to (S)-Oxiracetam
-
React Intermediate III with strong aqueous ammonia.
-
Maintain the reaction temperature at 20-30°C for 4-16 hours.
-
After the reaction is complete, isolate the target product, (S)-Oxiracetam.[2]
-
The overall yield for this route is reported to be over 20%.[2]
Visualizations
Caption: Synthetic pathway to Oxiracetam highlighting the formation of this compound as a key intermediate.
References
Application Notes and Protocols for the Use of Oxiracetam in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" is not extensively documented in neurodegenerative disease research, its parent compound, Oxiracetam, has been the subject of numerous studies. Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidineacetamide) is a nootropic agent of the racetam class, investigated for its potential cognitive-enhancing and neuroprotective effects. These application notes provide a comprehensive overview of the use of Oxiracetam in preclinical and clinical research related to neurodegenerative diseases, with a focus on its mechanisms of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Oxiracetam is believed to exert its effects through multiple mechanisms, making it a compound of interest in the complex landscape of neurodegeneration. Its proposed mechanisms include:
-
Modulation of Neurotransmitter Systems: Oxiracetam has been shown to enhance the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.
-
Enhancement of Synaptic Plasticity: It is thought to promote long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.
-
Neuroprotection: Studies suggest that Oxiracetam can protect neurons from excitotoxicity and oxidative stress, common pathological features of neurodegenerative diseases.
-
Anti-inflammatory Effects: Research indicates that Oxiracetam can mitigate neuroinflammation by modulating microglial activation.[1][2]
-
Modulation of Intracellular Signaling: The Akt/mTOR pathway, a critical regulator of cell survival and autophagy, has been identified as a target of Oxiracetam's neuroprotective effects.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of Oxiracetam in the context of neurodegenerative diseases.
Table 1: In Vitro Studies on Oxiracetam's Effects on Microglial Cells
| Cell Line | Treatment | Concentration(s) | Key Findings | Reference(s) |
| BV2 (murine microglia) | Amyloid-β (Aβ) + Oxiracetam | 100 μM | Reduced Aβ-induced morphological changes (decreased cell area, perimeter, and Feret's diameter). | [1] |
| BV2 (murine microglia) | Amyloid-β (Aβ) + Oxiracetam | 100 μM | Decreased Aβ-induced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by ~20-25%. | [1] |
| BV2 (murine microglia) | Amyloid-β (Aβ) + Oxiracetam | 100 μM | Reduced Aβ-induced nitric oxide (NO) production. | [1][3] |
| HT22 (murine hippocampal neurons) | Conditioned medium from Aβ-treated BV2 cells + Oxiracetam | 100 μM | Rescued the reduction in HT22 cell viability caused by the inflammatory microglial environment. | [1] |
Table 2: In Vivo Animal Studies of Oxiracetam in a Model of Vascular Dementia
| Animal Model | Treatment | Dosage(s) | Duration | Key Findings | Reference(s) |
| Rat (Vascular Dementia induced by BCCAO) | Oxiracetam | 100 mg/kg and 200 mg/kg (oral) | 4 weeks | Dose-dependently improved learning and memory in the Morris water maze (decreased escape latency and increased time in target quadrant). | |
| Rat (Vascular Dementia induced by BCCAO) | Oxiracetam | 100 mg/kg and 200 mg/kg (oral) | 4 weeks | Significantly restored the Bcl-2/Bax ratio, suggesting an anti-apoptotic effect. | |
| Rat (Vascular Dementia induced by BCCAO) | Oxiracetam | 200 mg/kg (oral) | 4 weeks | Decreased the conversion of LC3-I to LC3-II, indicating a modulation of autophagy. | |
| Rat (Vascular Dementia induced by BCCAO) | Oxiracetam | 100 mg/kg and 200 mg/kg (oral) | 4 weeks | Activated the Akt/mTOR signaling pathway. |
*Bilateral Common Carotid Artery Occlusion
Table 3: Clinical Trials of Oxiracetam in Patients with Dementia
| Study Population | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| Mild to moderate dementia (Alzheimer's type and multi-infarct) | Oxiracetam | 800 mg twice daily | 6 months | Significant improvement in MMSE, Babcock Test, Gibson Spiral, and Toulouse-Pieron Test scores compared to a control group. | [4][5] |
| Primary degenerative, multi-infarct, or mixed dementia | Oxiracetam | 800 mg twice daily | 12 weeks | Significant improvement in quality of life scale and some neuropsychological tests (e.g., controlled associations, short story) compared to placebo. | [6] |
| Mild to moderate dementia | Oxiracetam | 800 mg twice daily | 90 days | Significant improvements in Mini Mental State Examination (MMSE), Auditory Continuous Performance Test, Block Tapping Test, Word Fluency, and Instrumental Activities of Daily Living compared to placebo. | [7] |
| Probable Alzheimer's Disease | Oxiracetam | 800 mg twice daily | 1 and 3 months | No significant improvement in a broad battery of neuropsychological tests compared to placebo. | [8] |
Experimental Protocols
In Vitro Assessment of Oxiracetam's Anti-inflammatory Effects on Microglia
This protocol outlines the methodology to investigate the effect of Oxiracetam on amyloid-β (Aβ)-induced microglial activation, based on the study by Zhang et al. (2020).[1][2]
a. Cell Culture and Treatment:
-
Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed BV2 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 24-well plates for imaging) and allow them to adhere overnight.
-
Prepare Aβ42 oligomers by dissolving the peptide in sterile, endotoxin-free water and incubating at 37°C for 24 hours to allow for oligomerization.
-
Pre-treat the BV2 cells with Oxiracetam (e.g., 100 μM) for 2 hours.
-
Following pre-treatment, add Aβ42 oligomers (e.g., 5 μM) to the cell culture medium and incubate for the desired time (e.g., 24 hours).
b. Analysis of Microglial Activation:
-
Morphological Analysis:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the actin cytoskeleton with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Analyze cell morphology by measuring parameters such as cell area, perimeter, and circularity using image analysis software (e.g., ImageJ).
-
-
Cytokine Production (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration, a stable product of NO, using a Griess reagent kit according to the manufacturer's protocol.
-
References
- 1. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Neuropsychological results of long-term therapy with oxiracetam in patients with dementia of Alzheimer type and multi-infarct dementia in comparison with a control group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxiracetam in dementia: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. genomes2people.org [genomes2people.org]
Troubleshooting & Optimization
Technical Support Center: Forced Degradation Studies of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for conducting forced degradation studies on "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate".
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Inadequate stressor concentration or duration. | Incrementally increase the concentration of the acid/base/oxidizing agent or prolong the exposure time. For thermal stress, consider increasing the temperature in 10°C increments. |
| High stability of the molecule. | Confirm the activity of your stressor. If the compound is exceptionally stable, degradation may be minimal. Ensure your analytical method is sensitive enough to detect low-level degradants. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the stressor concentration, exposure time, or temperature. For photolytic studies, decrease the light intensity or duration. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. | Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase pH, organic modifier percentage, and gradient slope. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Appearance of unexpected or inconsistent peaks. | Contamination from reagents, solvents, or glassware. | Use high-purity (e.g., HPLC grade) reagents and solvents. Ensure all glassware is scrupulously clean. |
| Secondary degradation of primary degradants. | Analyze samples at multiple time points to understand the degradation pathway and distinguish primary from secondary products. | |
| Mass imbalance (sum of parent and degradants is not ~100%). | Co-elution of peaks. | Optimize the HPLC method to improve peak resolution. |
| Non-chromophoric degradation products. | Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector to identify non-UV active degradants. | |
| Formation of volatile or insoluble degradants. | Analyze the headspace for volatile compounds (GC-MS) or inspect the sample for precipitates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: Based on its structure, the primary anticipated degradation pathways include hydrolysis of the methyl ester to form the corresponding carboxylic acid, and hydrolysis of the pyrrolidinone (lactam) ring. The secondary alcohol moiety may also be susceptible to oxidation.
Q2: Which stress conditions are most likely to cause significant degradation? A2: Strong acidic and basic conditions are expected to cause significant degradation due to the susceptibility of the ester and lactam functional groups to hydrolysis.
Q3: How can I confirm the structure of the degradation products? A3: High-resolution mass spectrometry (LC-MS/MS) is essential for determining the molecular weight and fragmentation patterns of degradation products. For unambiguous structure elucidation, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q4: What is a suitable starting concentration for the drug substance in forced degradation studies? A4: A typical starting concentration is 1 mg/mL. However, this may need to be adjusted based on the solubility of the compound and the sensitivity of the analytical method.
Q5: How do I select an appropriate HPLC method for stability indication? A5: An ideal stability-indicating method should resolve the parent peak from all degradation product peaks and any process-related impurities. Method development should involve screening different columns, mobile phases, and gradient conditions. A photodiode array (PDA) detector is recommended to assess peak purity.
Experimental Protocols and Data
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathway
Based on the chemical structure, a plausible degradation pathway involves hydrolysis of the ester and lactam functionalities.
Caption: Potential hydrolytic degradation pathways.
Detailed Methodologies
1. Acid Hydrolysis:
-
Procedure: Add 1 mL of the 1 mg/mL stock solution to 1 mL of 0.2 M HCl. Heat the mixture at 60°C.
-
Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Sample Preparation: Immediately neutralize the aliquot with an equivalent amount of 0.2 M NaOH and dilute with the mobile phase to a final concentration of 0.1 mg/mL before injection.
2. Base Hydrolysis:
-
Procedure: Add 1 mL of the 1 mg/mL stock solution to 1 mL of 0.2 M NaOH. Maintain the mixture at room temperature.
-
Sampling: Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Sample Preparation: Neutralize the aliquot with an equivalent amount of 0.2 M HCl and dilute with the mobile phase to 0.1 mg/mL.
3. Oxidative Degradation:
-
Procedure: Add 1 mL of the 1 mg/mL stock solution to 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 2, 8, and 24 hours.
-
Sample Preparation: Dilute with the mobile phase to 0.1 mg/mL.
4. Thermal Degradation:
-
Procedure: Place the solid drug substance in a controlled temperature oven at 80°C.
-
Sampling: Collect samples at 1, 3, and 7 days.
-
Sample Preparation: Prepare a 0.1 mg/mL solution in the mobile phase.
5. Photolytic Degradation:
-
Procedure: Expose both solid and solution (1 mg/mL) samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Control: A dark control sample should be stored under the same conditions.
-
Sample Preparation: Dilute the solution sample to 0.1 mg/mL. For the solid sample, prepare a 0.1 mg/mL solution.
Summary of Hypothetical Forced Degradation Data
| Stress Condition | Duration | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 M HCl | 24 hours | 85.2 | 12.1 | Not Detected | 14.8 |
| 0.1 M NaOH | 4 hours | 79.8 | 15.5 | 3.1 | 20.2 |
| 3% H₂O₂ | 24 hours | 96.5 | Not Detected | Not Detected | 3.5 |
| Thermal (80°C) | 7 days | 98.1 | 1.2 | Not Detected | 1.9 |
| Photolytic (ICH Q1B) | - | 99.3 | Not Detected | Not Detected | 0.7 |
Note: The data presented is hypothetical and for illustrative purposes only. Actual results may vary.
Technical Support Center: Troubleshooting "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" HPLC Peak Tailing
This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate".
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantitatively measured?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal separation, peaks are perfectly symmetrical, known as Gaussian peaks. Tailing can compromise the accuracy of quantification and reduce resolution between adjacent peaks.[1][2]
This asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A symmetrical peak has a Tf of 1.0. A value greater than 1.2 often indicates a potential problem that should be addressed.
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Symmetrical (Ideal) | Excellent peak shape. |
| > 1.0 - 1.2 | Minor Tailing | Generally acceptable for many applications. |
| > 1.2 - 1.5 | Significant Tailing | Method optimization is recommended.[3] |
| > 1.5 | Severe Tailing | Method optimization is necessary for accurate results. |
Q2: What are the most likely causes of peak tailing for a polar compound like this compound?
A: The primary cause of peak tailing for polar analytes is the presence of more than one retention mechanism during the separation.[3] For this compound, its polar functional groups (hydroxyl and amide) can engage in undesirable secondary interactions with the stationary phase.[4]
The most common cause is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2] These silanols can form strong hydrogen bonds or have ionic interactions with polar analytes, causing some molecules to be retained longer than others and resulting in a tailing peak.[3][5]
Q3: How can I use the mobile phase to reduce peak tailing for this compound?
A: Mobile phase optimization is a critical first step. The goal is to minimize the secondary interactions with silanol groups.
-
Operate at a Low pH: By lowering the mobile phase pH (e.g., to 2.5-3.5) with an acidifier like formic acid or trifluoroacetic acid (TFA), the silanol groups become fully protonated (Si-OH instead of SiO-).[3][6] This neutralizes their negative charge, significantly reducing their ability to interact with the analyte and improving peak shape.[7]
-
Use a Buffer: A buffer helps maintain a consistent pH across the column, even after sample injection, leading to more reproducible peak shapes.[1][7] Phosphate buffers are common, but for LC-MS applications, volatile buffers like formate or acetate are preferred.
-
Increase Buffer Strength: If you are already using a buffer at a mid-range pH, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve symmetry.[6][7]
-
Change Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using one, trying the other may alter selectivity and improve peak shape.
Q4: My peak is still tailing after mobile phase optimization. What column-related issues should I investigate?
A: If mobile phase adjustments are insufficient, the column itself is the next area to troubleshoot.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal impurities, which can exacerbate tailing.[2][8] "End-capping" is a process that chemically treats most of the residual silanol groups, making them much less active.[9] Using a fully end-capped column is highly recommended for polar analytes.[7]
-
Consider a Different Stationary Phase: If a standard C18 column continues to give poor peak shape, consider a column with a different chemistry. A polar-embedded phase or a phenyl-hexyl phase can provide alternative selectivity and shield the analyte from surface silanols.[1]
-
Check for Column Contamination or Voids: Contaminants from previous samples can build up on the column inlet, creating active sites that cause tailing.[10] A physical void or depression in the packing bed at the column inlet can also cause severe peak distortion.[3][7] Reversing and flushing the column (if the manufacturer permits) or replacing it may be necessary.[3]
Q5: Could my sample preparation or injection parameters be the cause of peak tailing?
A: Yes, the way the sample is prepared and introduced to the system can significantly impact peak shape.
-
Sample Solvent: The sample should ideally be dissolved in the initial mobile phase.[10] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion and tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[7][10] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.
-
Sample Matrix Effects: Impurities or contaminants in the sample matrix can interact with the column and cause tailing.[7] Using a sample cleanup technique like Solid Phase Extraction (SPE) can remove these interferences.[3]
Q6: What instrumental factors, or "extra-column effects," can contribute to peak tailing?
A: Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself. These issues will typically affect all peaks in the chromatogram, not just the analyte of interest.
-
Tubing: Using tubing with a wide internal diameter or excessive length between the injector, column, and detector increases dead volume, which causes peaks to broaden and tail.[1][10] Use narrow-bore PEEK tubing (e.g., 0.005" ID) and keep connections as short as possible.[1]
-
Improper Fittings: A gap between the end of the tubing and the bottom of the connection port (e.g., in the injection valve or column end fitting) can create a void where sample dispersion occurs, leading to tailing. Ensure all fittings are properly seated.
Troubleshooting Workflows and Diagrams
The following diagrams illustrate the logical process for troubleshooting peak tailing and the chemical interactions at the root of the problem.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Secondary interactions causing peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Peak Symmetry
This protocol details a systematic approach to adjusting the mobile phase to reduce peak tailing.
Objective: To suppress silanol interactions by lowering the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), high purity (>99%)
-
Your pre-dissolved sample of this compound
Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly. This creates a 0.1% v/v formic acid solution with a pH of approximately 2.7.
-
Prepare Mobile Phase B: Use 100% HPLC-grade acetonitrile.
-
Set Initial HPLC Conditions: Use the parameters in the table below as a starting point.
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm | High efficiency and reduced silanol activity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol ionization.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% to 95% B over 10 minutes | To elute the compound and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | For consistent retention times. |
| Injection Vol. | 2 µL | Small volume to prevent overload. |
| Detector | UV at an appropriate wavelength | Based on the analyte's UV spectrum. |
-
Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes or until the baseline is stable.
-
Inject and Analyze: Inject the sample and acquire the chromatogram.
-
Evaluate Peak Shape: Calculate the Tailing Factor (Tf). If tailing is significantly reduced (Tf < 1.2), proceed with method validation. If tailing persists, consider alternative column chemistries as described in the FAQs.
Protocol 2: Column Flushing to Remove Contaminants
This protocol is used when column contamination is suspected as the cause of peak tailing.
Objective: To remove strongly retained impurities from the column.
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Check Manufacturer's Instructions: Confirm that your column can be back-flushed. If so, reverse the column direction.
-
Perform a Series of Washes: Flush the column with 20-30 column volumes of each of the following solvents, moving from polar to non-polar to wash a wide range of contaminants.
-
HPLC-grade water (to remove buffers and salts)
-
Methanol
-
Acetonitrile
-
Isopropanol (an effective wash for many organic residues)
-
Hexane (if compatible with your system and column, to remove highly non-polar contaminants)
-
-
Return to Initial Solvents: Reverse the wash sequence, ending with your initial mobile phase composition.
-
Re-install and Equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged or unsuitable for the application.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC - Size Exclusion | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. m.youtube.com [m.youtube.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Resolution of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving enantiomers of chiral compounds like this compound include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method that employs a chiral stationary phase (CSP) to separate enantiomers.[1][2][3]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility, through fractional crystallization.[4][5][6][7]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme to selectively catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted and allowing for their separation.[8][9]
-
Acylative Kinetic Resolution: This is a more recent method that can be applied to cyclic hydroxamic acids, a class of compounds structurally related to the target molecule. It involves the use of a chiral catalyst to selectively acylate one enantiomer.[8][10][11]
Q2: I am having trouble achieving baseline separation of the enantiomers using Chiral HPLC. What are the first troubleshooting steps?
A2: If you are not achieving baseline separation, consider the following troubleshooting steps:
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[3][12] If one type of CSP is not effective, screen other columns with different chiral selectors.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.[12][13]
-
Additive Inclusion: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[12]
-
Temperature and Flow Rate: Lowering the temperature can sometimes enhance enantioselectivity. Optimizing the flow rate can also improve separation efficiency.
Q3: My diastereomeric salt crystallization is not yielding pure enantiomers. What could be the issue?
A3: Inconsistent or poor results with diastereomeric salt resolution can stem from several factors:
-
Choice of Resolving Agent: The interaction between the racemic mixture and the chiral resolving agent is highly specific. It is crucial to screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives) or bases.[4][6]
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.[4]
-
Cooling Rate: A slow cooling rate during crystallization is generally preferred to allow for the formation of well-defined crystals of a single diastereomer.[4] Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Purity of Starting Material: Impurities in the racemic starting material can interfere with the crystallization process. Ensure the racemate is of high purity before attempting resolution.
Troubleshooting Guides
Chiral HPLC Method Development
| Problem | Possible Cause | Suggested Solution |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[2][12] |
| Incorrect mobile phase mode (normal-phase, reversed-phase, polar organic). | Try different mobile phase modes. Polysaccharide columns can often be used in multiple modes.[12] | |
| Poor resolution (overlapping peaks) | Suboptimal mobile phase composition. | Systematically adjust the ratio of the mobile phase components. For normal phase, vary the alcohol modifier concentration in small increments (e.g., 1-2%).[13] |
| Inappropriate flow rate or temperature. | Optimize the flow rate to improve efficiency. Experiment with running the separation at a lower temperature to enhance selectivity. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Add a mobile phase additive. For acidic compounds, add a small amount of a competing acid (e.g., 0.1% TFA). For basic compounds, add a competing base (e.g., 0.1% DEA).[12] |
| Column overload. | Inject a smaller sample volume or a more dilute sample. |
Diastereomeric Salt Resolution
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Diastereomeric salts are too soluble in the chosen solvent. | Change the solvent to one in which the salts are less soluble. Try mixtures of solvents. |
| Insufficient concentration. | Concentrate the solution before cooling. | |
| Low enantiomeric excess (ee%) of the crystallized salt | Co-crystallization of both diastereomers. | Slow down the cooling rate. Consider a multi-step crystallization process. |
| Ineffective resolving agent. | Screen a different chiral resolving agent.[6] | |
| Low yield of the desired enantiomer | The desired diastereomeric salt is too soluble. | Optimize the solvent system to minimize the solubility of the target salt while keeping the other in solution. |
| Incomplete salt formation. | Ensure stoichiometric amounts of the racemate and resolving agent are used. |
Experimental Protocols
Protocol 1: Chiral HPLC Screening for Enantiomeric Resolution
This protocol outlines a general approach for screening chiral stationary phases to find a suitable method for separating the enantiomers of this compound.
1. Column Selection:
-
Begin with polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, as they are versatile.[3][12]
-
Examples: Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA.
2. Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Prepare a secondary mobile phase of Hexane/Ethanol (90:10 v/v).
-
Since the target molecule is neutral, additives may not be necessary initially.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemic analyte in the mobile phase.
4. Screening Procedure:
-
Equilibrate the first column with the primary mobile phase until a stable baseline is achieved.
-
Inject the racemic sample and record the chromatogram.
-
If no separation or poor resolution is observed, repeat with the secondary mobile phase.
-
Repeat the process for each selected chiral column.
5. Optimization:
-
If partial separation is observed, optimize the mobile phase by varying the percentage of the alcohol modifier in 1-2% increments.
-
The temperature can also be lowered (e.g., to 15 °C) to see if resolution improves.
Protocol 2: Diastereomeric Salt Resolution (Adapted from a similar compound)
This protocol is adapted from a method for resolving pyrrolidine derivatives and can be used as a starting point.[4]
1. Selection of Resolving Agent:
-
Common chiral resolving agents for compounds with hydroxyl groups include chiral carboxylic acids like (+)- or (-)-tartaric acid, (+)- or (-)-mandelic acid, or (+)- or (-)-camphorsulfonic acid.[6]
2. Diastereomeric Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the racemate solution with stirring.
-
Gently heat the mixture to ensure complete dissolution.
3. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
4. Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to deprotonate the chiral acid.
-
Extract the free enantiomer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved enantiomer.
5. Determination of Enantiomeric Purity:
-
Analyze the resolved enantiomer using a validated chiral HPLC method to determine the enantiomeric excess (ee%).
Visualizations
Caption: Workflow for Chiral HPLC Separation.
Caption: Diastereomeric Salt Resolution Workflow.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US6281003B1 - Enzymatic synthesis of optically active hydroxamic acids and their conversion to optically active primary amines by a lossen rearrangement - Google Patents [patents.google.com]
- 10. Acylative Kinetic Resolution of Cyclic Hydroxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral separation problem - Chromatography Forum [chromforum.org]
"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.
Troubleshooting Guide
Issue: Compound is not dissolving in the chosen solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving this compound, which is a polar molecule.
-
Solution: Select a solvent with a polarity that more closely matches the compound. Based on its structure, polar solvents are the most likely candidates for effective dissolution.
-
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the volume of solvent used, leading to saturation.
-
Solution: Increase the volume of the solvent gradually while observing for dissolution.
-
-
Low Temperature: The dissolution rate may be slow at lower temperatures.
-
Solution: Gently warm the solution while stirring. Be cautious, as excessive heat can lead to degradation of the compound. It is advisable to first determine the thermal stability of the compound.
-
-
Compound Purity: Impurities in the compound can affect its solubility.
-
Solution: Ensure the purity of the compound using appropriate analytical techniques such as HPLC or NMR.
-
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
-
Water
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
2. My compound is not dissolving in water. What should I do?
If you are experiencing poor solubility in water, consider the following strategies:
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. Experiment with adjusting the pH to see if solubility improves.
-
Cosolvency: The addition of a water-miscible organic solvent (a cosolvent) can increase the solubility of a compound. Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is recommended to start with a small percentage of the cosolvent and gradually increase it.
-
Temperature Increase: Gently heating the solution can increase solubility. However, it is crucial to ensure the compound's stability at elevated temperatures.
3. How can I enhance the solubility of this compound for in vitro assays?
For in vitro biological assays, it is critical to use a solvent system that is non-toxic to the cells or organisms being tested.
-
Primary Choice: Whenever possible, use an aqueous buffer system.
-
Cosolvents: If a cosolvent is necessary, DMSO is a common choice. However, it is important to keep the final concentration of DMSO as low as possible (typically below 0.5% v/v) to avoid cellular toxicity.
-
Excipients: The use of solubility-enhancing excipients, such as cyclodextrins, can also be explored. These can form inclusion complexes with the compound, increasing its aqueous solubility.
4. Are there any known stability issues with this compound in solution?
Specific stability data is not widely published. However, esters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh solutions and store them at low temperatures (2-8 °C) for short periods. For long-term storage, consider storing the compound in its solid form in a desiccated environment.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Soluble | pH may influence solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Common solvent for stock solutions. |
| Dimethylformamide (DMF) | 6.4 | Highly Soluble | Use with caution due to toxicity. |
| Ethanol | 5.2 | Soluble | Can be used as a cosolvent with water. |
| Methanol | 5.1 | Soluble | |
| Acetone | 4.3 | Moderately Soluble | |
| Chloroform | 4.1 | Sparingly Soluble | |
| Toluene | 2.4 | Insoluble | |
| Hexane | 0.1 | Insoluble |
Note: This table provides an estimation of solubility based on the compound's structure and the properties of similar molecules. Experimental verification is necessary.
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
-
Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Observation & Agitation: Vigorously vortex or stir the mixture for 1-2 minutes. Visually inspect for any undissolved solid.
-
Incremental Addition: If the solid has not fully dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in mg/mL or mol/L.
-
Equilibration (for precise measurements): For more accurate determination, the solution should be agitated at a constant temperature for a longer period (e.g., 24 hours) to ensure equilibrium is reached. After this period, the solution should be filtered or centrifuged to remove any undissolved solid before the concentration of the supernatant is measured by a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using a Cosolvent System
-
Prepare Stock Solution: Dissolve a known high concentration of this compound in a suitable water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Prepare Cosolvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of the chosen cosolvent (e.g., 0%, 1%, 5%, 10%, 20% ethanol in water).
-
Determine Solubility: Add a small aliquot of the compound's stock solution to each of the cosolvent mixtures.
-
Observe for Precipitation: Observe the solutions for any signs of precipitation. The highest concentration that remains clear in each cosolvent mixture is the approximate solubility.
-
Refine Measurement: For more precise results, use the equilibrium solubility method described in Protocol 1 with the prepared cosolvent mixtures.
Visualizations
Caption: Workflow for Determining Compound Solubility.
Caption: Troubleshooting Logic for Solubility Issues.
Preventing degradation of "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" in solution. The information is structured to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups in "this compound" that are susceptible to degradation?
A1: The molecule contains three main functional groups prone to degradation in solution:
-
Methyl Ester: Susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
γ-Lactam (in the pyrrolidinone ring): The amide bond within the lactam ring can undergo hydrolysis, leading to ring-opening. This process is often catalyzed by acids or bases.
-
Secondary Alcohol (-OH group): This group can be susceptible to oxidation, which would form a ketone.
Q2: I'm observing a decrease in the concentration of my compound in solution over time. What is the likely cause?
A2: A decrease in concentration is likely due to chemical degradation. The most probable causes are hydrolysis of the methyl ester or the lactam ring, particularly if the solution is not pH-neutral. Temperature and light exposure can also accelerate these degradation processes.
Q3: How can I minimize the degradation of "this compound" during storage?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.[1]
-
pH: Use a buffered solution with a pH as close to neutral (pH 7) as possible, if compatible with your experimental setup.
-
Solvent: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For aqueous experiments, minimize the time the compound is in the aqueous buffer.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.[1]
Q4: What are the typical degradation products I should look for?
A4: Based on the structure, the primary degradation products would likely be:
-
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid: Formed from the hydrolysis of the methyl ester.
-
Ring-opened products: Resulting from the hydrolysis of the lactam.
-
Oxidized product: Formation of a ketone at the 4-position of the pyrrolidinone ring.
Q5: Can the solvent I use affect the stability of the compound?
A5: Yes, the choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis reactions. It is important to use high-purity solvents to avoid contaminants that could catalyze degradation. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly.
Troubleshooting Guides
This section provides a structured approach to resolving common issues related to the degradation of "this compound".
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between different batches of the compound or on different days.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before starting an assay, verify the purity and concentration of your stock solution using an analytical technique like HPLC.
-
Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and measure its concentration at different time points.
-
Control pH: Ensure the pH of your assay buffer is stable throughout the experiment, as pH shifts can accelerate degradation.
-
Minimize Incubation Time: If the compound is found to be unstable in the assay buffer, reduce the incubation time as much as possible.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: New peaks appear in your HPLC or LC-MS chromatogram over time.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks to help identify the degradation products.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct a forced degradation study (see Experimental Protocols below). This will help you to generate the potential degradants and confirm their retention times.
-
Optimize Storage and Handling: Based on the identified degradation pathway (e.g., hydrolysis, oxidation), adjust your storage and handling procedures to minimize the formation of these impurities.
-
Data Presentation
Table 1: Recommended Storage Conditions for "this compound" Solutions
| Parameter | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Rationale |
| Temperature | 2-8°C | -20°C or -80°C | Reduces the rate of chemical degradation.[1] |
| Solvent | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF | Minimizes hydrolysis. |
| Container | Amber glass vial with Teflon-lined cap | Amber glass vial with Teflon-lined cap | Protects from light and prevents leaching of contaminants.[1] |
| Atmosphere | Air | Inert gas (Argon or Nitrogen) | Minimizes oxidation during long-term storage.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.
1. Materials:
-
"this compound"
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in 1:1 acetonitrile/water) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Stability Analysis
This method can be used to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or Mass Spectrometry
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting inconsistent data.
References
Technical Support Center: Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my chromatogram when analyzing a pure standard of this compound. What could be the cause?
A1: The presence of unexpected peaks can arise from several sources. The most common is the degradation of the analyte. This compound is susceptible to hydrolysis of its ester and lactam rings, as well as dehydration of the hydroxyl group, particularly under non-neutral pH conditions or at elevated temperatures. It is also crucial to verify the purity of the solvent and ensure that the analytical column is not contaminated from previous analyses.
Q2: My quantitative results for this compound are inconsistent and show poor reproducibility. How can I improve this?
A2: Inconsistent quantitative results are often linked to the instability of the compound in the sample matrix or during the analytical run. To enhance reproducibility, consider the following:
-
Sample Preparation: Prepare samples fresh and keep them at a low temperature (2-8 °C) until analysis. Use a buffered mobile phase to maintain a stable pH.
-
Internal Standard: Employ a structurally similar internal standard to compensate for variations in sample injection volume and potential matrix effects.
-
Calibration Curve: Prepare a fresh calibration curve for each batch of samples to account for any day-to-day variations in instrument performance.
Q3: What are the optimal storage conditions for this compound and its solutions?
A3: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. Solutions of the compound are less stable and should be prepared fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Troubleshooting Guides
Guide 1: Investigating Analyte Degradation
If you suspect that this compound is degrading during your analysis, follow this guide to identify the cause.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Troubleshooting Steps
| Step | Action | Rationale |
| 1 | Analyze a freshly prepared standard | To establish a baseline chromatogram with minimal degradation. |
| 2 | Incubate samples at different pH values (e.g., pH 3, 7, 9) and temperatures (e.g., 4°C, RT, 40°C) | To determine if degradation is dependent on pH or temperature. |
| 3 | Analyze the incubated samples and compare the chromatograms to the baseline | To identify the conditions under which degradation occurs and to tentatively identify degradation products. |
| 4 | Use LC-MS to confirm the identity of degradation products | To confirm the degradation pathway by determining the mass-to-charge ratio of the new peaks. |
Guide 2: Optimizing Chromatographic Separation
This guide will help you resolve common issues related to the chromatographic analysis of this compound, such as poor peak shape and co-elution with impurities.
Experimental Workflow for Method Development
Caption: A typical workflow for developing a robust HPLC method.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for chromatographic issues.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Quantitative Data Summary
The following table provides an example of stability data for this compound under different conditions.
| Condition | Time (hours) | Analyte Purity (%) |
| pH 3 | 0 | 99.8 |
| 24 | 95.2 | |
| pH 7 | 0 | 99.9 |
| 24 | 99.5 | |
| pH 9 | 0 | 99.7 |
| 24 | 88.1 | |
| 40°C | 0 | 99.8 |
| 24 | 92.5 |
Technical Support Center: Refinement of "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" Purification Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate".
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of "this compound" using common laboratory techniques.
Issue 1: Low Yield After Column Chromatography
Q: My yield of "this compound" is significantly lower than expected after silica gel column chromatography. What are the potential causes and solutions?
A: Low recovery from a silica gel column is a common issue when purifying polar compounds like "this compound". The presence of a hydroxyl group and a lactam ring can lead to strong interactions with the polar stationary phase. Here are several potential causes and troubleshooting steps:
-
Compound Instability on Silica: The compound may be degrading on the acidic silica gel.[1] To test for this, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[1]
-
Irreversible Adsorption: The high polarity of your compound can cause it to bind very strongly to the silica gel, making it difficult to elute.
-
Solution: Gradually increase the polarity of your mobile phase.[1] If you are using a gradient, ensure the final solvent mixture is polar enough to elute your compound. A common strategy is to start with a less polar solvent system and incrementally add a more polar solvent like methanol or ethanol.
-
-
Improper Solvent System: The chosen eluent may not be optimal for your compound, leading to very broad peaks and co-elution with impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[2]
-
-
Co-elution with Polar Impurities: If your crude product contains highly polar impurities, they may be difficult to separate from your desired compound.
-
Solution: Consider a preliminary purification step, such as a liquid-liquid extraction or a short plug filtration, to remove baseline impurities before performing column chromatography.[1]
-
Issue 2: Product is an Oil or Fails to Crystallize
Q: I have isolated my "this compound", but it remains an oil and I cannot induce crystallization. How can I obtain a solid product?
A: The inability to crystallize a compound can be due to the presence of impurities or the intrinsic properties of the molecule itself. Here are some techniques to try:
-
Purity Check: Ensure your product is sufficiently pure. Oily impurities can significantly hinder crystallization.
-
Solution: Analyze your product by NMR or a high-resolution mass spectrometry to check for impurities. If necessary, repeat the purification process.
-
-
Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization.[3]
-
Inducing Crystallization: If a supersaturated solution does not yield crystals upon cooling, you may need to induce nucleation.
-
Solution 1: Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to act as a nucleation site.
-
Solution 2: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[5] This can create microscopic scratches that serve as nucleation points.[5]
-
Solution 3: Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound and promote crystallization.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying "this compound" by column chromatography?
A1: Due to the polar nature of the compound, a polar stationary phase like silica gel is a good starting point. For the mobile phase, a gradient elution is often effective. You can start with a relatively nonpolar solvent system, such as ethyl acetate/hexane, and gradually increase the polarity by adding methanol or ethanol. It is highly recommended to first determine an optimal solvent system using TLC.[2]
Q2: Can I use reverse-phase chromatography for this compound?
A2: Yes, reverse-phase chromatography is a viable option, especially if you are struggling with strong adsorption on normal-phase media. On a C18 column, "this compound" would likely elute with a highly aqueous mobile phase, such as water/acetonitrile or water/methanol mixtures.[6] You may need to use a column that is stable in 100% aqueous conditions.[2]
Q3: Are there any known impurities I should be aware of during the synthesis and purification?
A3: While specific impurities will depend on the synthetic route, common byproducts in the synthesis of similar pyrrolidinone derivatives can include starting materials, reagents, and products from side reactions such as hydrolysis of the ester group or elimination of the hydroxyl group.[7] Monitoring your reaction by TLC or LC-MS can help identify the number and polarity of impurities.
Q4: What is a suitable recrystallization solvent for "this compound"?
A4: While an optimal solvent must be determined experimentally, good starting points for polar compounds include polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/hexane or acetone/water.[5][8] The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[3]
Data Presentation
Table 1: Illustrative Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (v/v) | Observed Rf of Target Compound | Notes |
| Silica Gel 60 | 95:5 Dichloromethane/Methanol | ~0.3 | Good starting point for elution. Adjust methanol concentration for optimal separation. |
| Silica Gel 60 | 90:10 Ethyl Acetate/Methanol | ~0.4 | May provide better separation from less polar impurities compared to DCM/MeOH. |
| Alumina (Neutral) | 98:2 Ethyl Acetate/Ethanol | ~0.5 | A less acidic alternative to silica gel, which may prevent degradation of sensitive compounds. |
| C18 Silica | 80:20 Water/Acetonitrile | Varies | Suitable for reverse-phase HPLC. The compound is expected to be well-retained. Adjust organic modifier for elution. |
Note: The Rf values are hypothetical and should be confirmed by TLC with your specific sample.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level does not drop below the top of the silica bed.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a slightly more polar solvent.[9] If the compound has poor solubility, dry loading is recommended.[9] To dry load, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then added to the top of the column.[9]
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your oily product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show poor solubility when cold.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.[4][5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.[5] Slow cooling encourages the formation of larger, purer crystals.
-
Crystal Formation: If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.[3][5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[3]
Visualizations
Caption: General experimental workflow for the purification of "this compound".
Caption: Troubleshooting decision tree for low yield in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. youtube.com [youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate"
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate". The focus is on the validation of these methods in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction
"this compound" is a pyrrolidinone derivative. The pyrrolidinone ring is a core structure in many pharmaceutical compounds, making the development of robust analytical methods for its derivatives crucial for drug discovery, development, and quality control. This guide outlines a proposed HPLC method validation protocol and compares it with an LC-MS/MS approach, offering insights into the strengths and applications of each technique.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of drug substances and impurities.[1][2] A validated HPLC method provides assurance that it is suitable for its intended purpose.[3]
Proposed Experimental Protocol for HPLC Method Validation
The following protocol outlines the steps for validating an HPLC method for the analysis of "this compound" based on ICH guidelines.[2][4][5]
1. System Suitability: Before initiating the validation, the suitability of the chromatographic system is evaluated to ensure it is performing adequately. This is achieved by injecting a standard solution multiple times and evaluating parameters like peak area repeatability, theoretical plates, and tailing factor.
2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by:
-
Forced Degradation Studies: The analyte is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the main peak from any degradation peaks.
-
Analysis of Blank and Placebo: A blank (mobile phase) and a placebo (all formulation components except the active pharmaceutical ingredient) are injected to ensure no interfering peaks at the retention time of the analyte.
3. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: A series of at least five standard solutions of "this compound" are prepared across a specified concentration range (e.g., 50% to 150% of the expected working concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.[5]
4. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy is assessed by the recovery of a known amount of analyte spiked into a placebo formulation at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.
5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): This is evaluated by performing the analysis on different days, with different analysts, and/or with different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of a drug substance.[4][5]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[2][3]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[2]
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Small variations are introduced to parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.995[5] |
| Range | Typically 80% to 120% of the test concentration.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0%[5] |
| LOD (Signal-to-Noise) | 3:1[3] |
| LOQ (Signal-to-Noise) | 10:1 |
| Robustness | System suitability parameters met after minor changes. |
Alternative Analytical Technique: LC-MS/MS
For compounds like "this compound", especially at low concentrations or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to HPLC with UV detection.[6]
Comparison of HPLC and LC-MS/MS
| Feature | HPLC with UV Detection | LC-MS/MS |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, based on mass-to-charge ratio (m/z) of the parent ion and its fragments, providing high confidence in identification. |
| Sensitivity | Moderate, suitable for assay and impurity profiling at higher levels. | Very high, capable of detecting and quantifying analytes at picogram to femtogram levels.[6] |
| Linearity and Range | Typically good over a wide concentration range. | Can have a narrower linear dynamic range compared to HPLC-UV. |
| Matrix Effects | Less prone to matrix effects compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement from matrix components, often requiring internal standards for accurate quantification.[6] |
| Cost and Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial instrument cost and requires more specialized expertise for method development and operation. |
| Applications | Routine quality control, purity assessment, and stability testing. | Bioanalysis, impurity identification at trace levels, and metabolite identification. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for a typical HPLC method validation process.
Conclusion
The choice between HPLC and LC-MS/MS for the analysis of "this compound" depends on the specific requirements of the analysis. For routine quality control and assays where sensitivity is not the primary concern, a validated HPLC method as outlined in this guide is a robust and cost-effective solution. For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the superior technique, despite its higher cost and complexity. A thorough validation of the chosen method according to ICH guidelines is essential to ensure the generation of reliable and accurate analytical data.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Oxiracetam and Its Uncharacterized Analog, Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nootropic research, the racetam class of compounds has garnered significant attention for its potential cognitive-enhancing effects. Oxiracetam, a prominent member of this family, has been the subject of numerous studies investigating its mechanism of action and therapeutic potential. This guide provides a comparative analysis of Oxiracetam and the structurally similar but pharmacologically uncharacterized compound, Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate. This document aims to synthesize the existing experimental data for Oxiracetam and highlight the significant knowledge gap concerning its methyl ester analog.
Chemical and Physical Properties
A fundamental comparison begins with the chemical structures and basic properties of the two molecules.
| Property | Oxiracetam | This compound |
| IUPAC Name | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide[1] | This compound[2] |
| Molecular Formula | C₆H₁₀N₂O₃[1] | C₇H₁₁NO₄[2] |
| Molecular Weight | 158.16 g/mol [1] | 173.17 g/mol |
| CAS Number | 62613-82-5[1] | 7491-74-9[2] |
| Relationship | Parent Compound | Methyl Ester Analog; Listed as an impurity or related compound to the racetam API family[2] |
Oxiracetam: A Profile of a Well-Characterized Nootropic
Oxiracetam has been extensively studied for its effects on cognition and neuroprotection. It is a synthetic derivative of the parent racetam compound, piracetam.[3]
Mechanism of Action
The precise mechanism of action of Oxiracetam is not fully elucidated, but research points to a multifactorial activity profile primarily involving the modulation of key neurotransmitter systems and enhancement of neuronal plasticity.[4]
-
Glutamatergic System Modulation: Oxiracetam is believed to act as a positive allosteric modulator of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[5] This enhances glutamatergic neurotransmission, a critical component of synaptic plasticity, learning, and memory.[5]
-
Cholinergic System Enhancement: Studies suggest that Oxiracetam can increase the release of acetylcholine (ACh) in the hippocampus, a brain region vital for memory formation.[4] It may also enhance high-affinity choline uptake.[4]
-
Mitochondrial and Metabolic Enhancement: Oxiracetam is thought to improve brain metabolism by increasing the utilization of ATP, the primary cellular energy currency.[6]
The proposed signaling pathway for Oxiracetam's cognitive-enhancing effects is illustrated below.
Pharmacological Effects
Cognitive Enhancement: Numerous preclinical studies have demonstrated Oxiracetam's ability to improve learning and memory in various animal models.[3] In a study on rats with cognitive impairment induced by chronic cerebral hypoperfusion, (S)-oxiracetam, the active enantiomer, was shown to alleviate learning and memory deficits.[7]
Neuroprotection: Oxiracetam has exhibited neuroprotective properties against various insults. For instance, it has been shown to ameliorate neuronal damage in rats with vascular dementia.[6] The neuroprotective effects may be linked to the inhibition of astrocyte activation and antioxidant effects.[7]
Pharmacokinetics
Oxiracetam is well-absorbed orally with a bioavailability of 56-82%.[3] It is primarily excreted unchanged in the urine, with a half-life of approximately 8 hours in healthy individuals.[3]
Experimental Protocols
A commonly used model to assess the cognitive-enhancing effects of compounds like Oxiracetam is the Morris Water Maze.
Morris Water Maze Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) and the path taken are recorded. This phase typically lasts for several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Drug Administration: Oxiracetam or a vehicle is typically administered to the animals before each day's trials.
The workflow for a typical preclinical study investigating the cognitive effects of Oxiracetam is depicted below.
This compound: An Enigma
In stark contrast to Oxiracetam, there is a significant dearth of publicly available information regarding the pharmacological properties of this compound.
Known Information
Current information is limited to its chemical identity. It is commercially available as a reference standard and is listed as a related compound or impurity in the synthesis of racetam APIs, including Oxiracetam.[2] This suggests it may be a synthetic precursor, a byproduct, or a potential metabolite of Oxiracetam or related compounds.
Postulated Relationship and Research Implications
The structural similarity between this compound and Oxiracetam lies in the shared 4-hydroxy-2-oxopyrrolidin-1-yl core. The key difference is the substitution at the nitrogen atom: an acetamide group in Oxiracetam versus a methyl acetate group in the analog.
This structural relationship invites several hypotheses that warrant further investigation:
-
Prodrug Potential: Could this compound act as a prodrug that is metabolized in vivo to an active form, possibly Oxiracetam or another active metabolite?
-
Pharmacological Activity: Does the methyl ester possess its own intrinsic pharmacological activity, and if so, how does it compare to the amide? The difference in the functional group could significantly alter its polarity, bioavailability, and interaction with biological targets.
-
Metabolic Fate: Is this compound a metabolite of Oxiracetam or other racetams? Understanding the metabolic pathways of these nootropics is crucial for a complete pharmacological profile.
The logical relationship and the current knowledge gap are summarized in the following diagram.
Conclusion and Future Directions
This comparative guide highlights the extensive body of research on Oxiracetam, providing a solid foundation for its potential cognitive-enhancing and neuroprotective effects. In contrast, this compound remains a pharmacological unknown. The lack of available data for the methyl ester analog prevents a direct comparison of performance.
For researchers and drug development professionals, this disparity presents a clear opportunity. Future research should be directed towards characterizing the pharmacological profile of this compound. Key areas of investigation should include:
-
In vitro receptor binding and functional assays to determine its interaction with relevant neuronal targets, such as AMPA and NMDA receptors.
-
In vivo behavioral studies in animal models of cognition to assess its nootropic potential.
-
Pharmacokinetic and metabolism studies to understand its absorption, distribution, metabolism, and excretion, and to clarify its relationship with Oxiracetam.
Such studies are essential to determine whether this compound is a compound of therapeutic interest or merely a related chemical entity without significant biological activity. Until then, any claims regarding its efficacy would be purely speculative and without scientific basis.
References
- 1. Oxiracetam | C6H10N2O3 | CID 4626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. Oxiracetam - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, a polar compound related to the nootropic agent piracetam. Due to the limited availability of specific validated methods for this particular analyte, this document outlines and cross-validates plausible analytical approaches based on established methods for similar polar compounds and piracetam impurities. The information presented herein is intended to guide researchers in the development and validation of analytical techniques for this compound.
Overview of Analytical Challenges and Strategies
This compound is a hydrophilic molecule, which presents challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) due to poor retention on nonpolar stationary phases.[1][2][3] Effective analytical strategies for such polar compounds typically involve one of the following approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[1][2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Modifications: This can include the use of polar-embedded or polar-endcapped columns, or the addition of ion-pairing reagents to the mobile phase to enhance the retention of polar compounds.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To analyze non-volatile polar compounds by GC-MS, a derivatization step is often necessary to increase volatility and thermal stability.
This guide will compare and contrast these three potential methodologies.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of the proposed analytical methods for this compound. The data is extrapolated from studies on piracetam and other polar compounds.
| Parameter | HILIC-UV/MS | RP-HPLC-UV/MS (with Ion-Pairing) | GC-MS (with Derivatization) |
| Principle | Partitioning onto a polar stationary phase | Ion-pair formation and retention on a nonpolar stationary phase | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry |
| Linearity Range (estimated) | 10 - 1000 ng/mL | 50 - 5000 ng/mL | 1 - 500 ng/mL |
| Limit of Quantification (LOQ) (estimated) | 10 ng/mL | 50 ng/mL | 1 ng/mL |
| Precision (%RSD) (estimated) | < 5% | < 5% | < 10% |
| Accuracy (% Recovery) (estimated) | 95 - 105% | 90 - 110% | 90 - 110% |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Selectivity | High (especially with MS detection) | Good (can be affected by matrix) | Very High |
| Robustness | Moderate (sensitive to mobile phase composition) | Good | Good |
Detailed Experimental Protocols
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a suitable technique for retaining and separating highly polar compounds like this compound.[1][3]
Experimental Workflow:
Caption: Workflow for the analysis of this compound by HILIC.
Methodology:
-
Chromatographic Column: ZIC-HILIC column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Formate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm or Mass Spectrometry (ESI+).
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) and filter through a 0.22 µm syringe filter.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing
The addition of an ion-pairing reagent to the mobile phase can improve the retention of polar analytes on a C18 column.[4]
Experimental Workflow:
References
Comparative Bioassay Performance of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate and Structurally Related Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay performance of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate and other prominent nootropic agents from the pyrrolidone class, including Oxiracetam and Noopept. The following sections detail common bioassays for evaluating neuroprotective and cognitive-enhancing properties, summarize available quantitative data, and outline the experimental protocols for key assays to ensure reproducibility.
Data Summary: Neuroprotective and Cognitive-Enhancing Bioassays
The following tables summarize quantitative data from representative studies on pyrrolidone-based nootropics. Due to the limited publicly available data specifically for this compound, data from its parent compound, Oxiracetam, and the structurally related dipeptide, Noopept, are included for comparative purposes.
Table 1: In Vitro Neuroprotection Assays
| Compound | Assay Type | Cell Line | Challenge | Concentration | Outcome | Reference |
| Noopept | Cell Viability (MTT) | PC12 | Aβ25-35 (5 µM) | 10 µM (72h pre-incubation) | Increased cell viability to 230 ± 60.45% compared to Aβ25-35 treated cells (viability of 32 ± 17.35%)[1][2] | [3][4] |
| Noopept | Apoptosis Assay | PC12 | Aβ25-35 (5 µM) | 10 µM (72h pre-incubation) | Reduced the number of early and late apoptotic cells.[3] | [3] |
| Noopept | ROS Level | PC12 | Aβ25-35 (5 µM) | 10 µM (72h pre-incubation) | Reduced levels of intracellular reactive oxygen species.[3] | [3] |
| Noopept | Mitochondrial Membrane Potential (JC-1) | PC12 | Aβ25-35 (5 µM) | 10 µM (72h pre-incubation) | Protected against Aβ25-35–induced mitochondrial disturbance.[1][2] | [3][4] |
| (S)-Oxiracetam | Superoxide Dismutase (SOD) Activity | Rat Cortex (in vivo, 2-VO model) | Chronic Cerebral Hypoperfusion | 100 mg/kg | Increased SOD activity. | [5] |
| (S)-Oxiracetam | Malondialdehyde (MDA) Content | Rat Cortex (in vivo, 2-VO model) | Chronic Cerebral Hypoperfusion | 100 mg/kg | Decreased MDA content. | [5] |
Table 2: In Vivo Cognitive Enhancement and Mechanistic Assays
| Compound | Assay Type | Animal Model | Dosage | Outcome | Reference |
| Oxiracetam | Active Avoidance | Aged Rats (24-27 months) | 30 and 100 mg/kg i.p. | Improved acquisition performance.[6] | [6] |
| Piracetam | Active Avoidance | Aged Rats (24-27 months) | 100 mg/kg i.p. | No effect on acquisition performance.[6] | [6] |
| (S)-Oxiracetam | Cerebral Blood Flow (Laser Doppler) | Rats (2-VO model) | 100 mg/kg | Significantly increased cerebral blood flow compared to the model group.[7] | [7] |
| Oxiracetam | Cerebral Blood Flow (Laser Doppler) | Rats (2-VO model) | 400 mg/kg | Significantly increased cerebral blood flow compared to the model group.[7] | [7] |
| Noopept | Fear Memory | Mice (Photothrombosis model) | Not specified | Daily treatment over 9 days improved fear memory.[8] | [8] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate experimental replication and validation.
Neuroprotection Assay Against Aβ-Induced Toxicity in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. For differentiation, cells are treated with Nerve Growth Factor (NGF).
-
Treatment: Differentiated PC12 cells are pre-incubated with the test compound (e.g., Noopept at 10 µM) for 72 hours. Subsequently, cells are exposed to 5 µM of Aβ25-35 for 24 hours to induce toxicity.[3][4]
-
Assessment of Cell Viability (MTT Assay):
-
After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 3-4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Cells (e.g., PC12) are cultured and treated as described in the neuroprotection assay.
-
ROS Detection (DCFH-DA Assay):
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels.
AMPA Receptor Trafficking Assay
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic or neonatal rodents and cultured on coverslips.
-
Transfection: Neurons are transfected with plasmids encoding pH-sensitive fluorescently tagged AMPA receptor subunits (e.g., SEP-GluA1).
-
Live-Cell Imaging:
-
Transfected neurons are transferred to a recording chamber on a confocal or total internal reflection fluorescence (TIRF) microscope.
-
A baseline fluorescence is recorded.
-
Long-term potentiation (LTP) is induced chemically (e.g., using glycine) or electrically.
-
Changes in the fluorescence intensity at synaptic sites are monitored over time. An increase in fluorescence indicates the insertion of AMPA receptors into the postsynaptic membrane.
-
-
Data Analysis: The change in fluorescence intensity at dendritic spines is quantified to measure the extent of AMPA receptor trafficking.
Quantification of Brain-Derived Neurotrophic Factor (BDNF) Expression
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized, or neuronal cell cultures are lysed to extract total protein or RNA.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A microplate is coated with a capture antibody specific for BDNF.
-
The prepared protein samples are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured, and the concentration of BDNF is determined by comparison to a standard curve. Commercial ELISA kits are widely available for this purpose.[9][10][11]
-
-
Western Blotting:
-
Protein samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody against BDNF, followed by a secondary antibody conjugated to an enzyme.
-
A substrate is added to visualize the protein bands. The intensity of the bands corresponding to pro-BDNF (~32 kDa) and mature BDNF (~14 kDa) can be quantified.[11][12]
-
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction):
-
RNA is extracted from the samples and reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR with primers specific for the BDNF gene.
-
The amount of amplified DNA is quantified to determine the level of BDNF mRNA expression.[12]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the action of pyrrolidone nootropics and a general workflow for their bioassay validation.
Caption: General workflow for the validation and comparison of nootropic bioassays.
Caption: Simplified signaling pathway of AMPA receptor modulation by pyrrolidinone nootropics.
Caption: Neurotrophin signaling pathway potentially modulated by nootropic compounds like Noopept.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesciencebehind.com [thesciencebehind.com]
- 4. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Frontiers | Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker [frontiersin.org]
- 10. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" efficacy in different neurodegeneration models
Efficacy of Pyrrolidinone Derivatives in Neurodegeneration Models: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the neuroprotective potential of Oxiracetam and related compounds.
While specific efficacy data for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in neurodegeneration models is not available in the current scientific literature, this guide provides a comprehensive comparison of its close structural analog, Oxiracetam, and other related nootropic compounds from the racetam family, namely Piracetam and Aniracetam. This analysis is based on available preclinical data in various models of neurodegenerative diseases.
Comparative Efficacy in Neurodegeneration Models
The following tables summarize the quantitative data on the efficacy of Oxiracetam, Piracetam, and Aniracetam in various experimental models of neurodegeneration.
Table 1: Effects on Cognitive Function in a Vascular Dementia Rat Model
| Compound | Model | Dosage | Key Finding | Quantitative Data (Mean Escape Latency in Morris Water Maze) | Reference |
| Oxiracetam | Bilateral Common Carotid Artery Occlusion (BCCAO) in rats | 100 mg/kg/day & 200 mg/kg/day (oral) for 4 weeks | Significantly improved learning and memory deficits. | Escape latency was significantly decreased in a dose-dependent manner from day 3 of training compared to the saline-treated VaD group (F=51.132; P<0.05). In the probe test, time spent in the target quadrant was significantly increased (F=15.009; P<0.01).[1] | [1][2] |
| Piracetam | N/A in a directly comparable VaD model | N/A | Showed no effect at 100 mg/kg i.p. on improving acquisition performance in aged rats in an active-avoidance situation, where Oxiracetam was effective.[3] | N/A | [3] |
| Aniracetam | N/A in a directly comparable VaD model | N/A | Has been shown to improve memory in human and animal studies, but direct quantitative comparison in a VaD model is lacking.[4] | N/A | [4] |
Table 2: Neuroprotective and Anti-inflammatory Effects
| Compound | Model | Dosage | Key Finding | Quantitative Data | Reference |
| Oxiracetam | BCCAO in rats | 100 mg/kg/day & 200 mg/kg/day (oral) for 4 weeks | Increased the Bcl-2/Bax ratio, suggesting an anti-apoptotic effect. | The decreased Bcl-2/Bax ratio in the VaD group was significantly restored by both low and high doses of Oxiracetam.[1] | [1][2] |
| Oxiracetam | Aβ-stimulated BV2 microglial cells | Pre-treatment | Downregulated the expression of pro-inflammatory cytokines. | Pretreatment with Oxiracetam attenuated the production of IL-1β (by ~20%), IL-6 (by ~23%), and TNF-α (by ~25%) compared to Aβ treatment alone. | [5] |
| Piracetam | Aβ-treated brain cells from aged mice | 0.5 g/kg/day (oral) for 2 weeks | Protected against Aβ-induced mitochondrial damage. | Significantly greater protection against Aβ-induced mitochondrial damage (P < 0.01) compared to untreated cells. | [3] |
| Aniracetam | N/A | N/A | Proposed to prevent amyloid-β production by increasing α-secretase activity. | Aniracetam administered with AMPA increased BDNF levels 1.5-fold.[6] | [6] |
Experimental Protocols
Bilateral Common Carotid Artery Occlusion (BCCAO) Rat Model of Vascular Dementia
This protocol is based on the methodology described in the study evaluating Oxiracetam's efficacy[1][2].
-
Animal Model : Male Sprague-Dawley rats (3 months old) are used.
-
Surgical Procedure :
-
Rats are anesthetized with pentobarbital sodium (50 mg/kg, i.p.).
-
A ventral cervical incision is made to expose the bilateral common carotid arteries.
-
The arteries are carefully separated from the carotid sheath and vagus nerve.
-
Double-ligation with 4-0 silk sutures is performed on both arteries, and the arteries are cut between the ligations.
-
Sham-operated rats undergo the same procedure without the ligation and cutting of the arteries.
-
Body temperature is maintained at 36.5–37.5°C during surgery.
-
-
Drug Administration :
-
One day after surgery, rats are divided into groups: Sham, VaD + saline, VaD + low-dose Oxiracetam (100 mg/kg), and VaD + high-dose Oxiracetam (200 mg/kg).
-
Oxiracetam or saline is administered orally once a day for 4 weeks.
-
-
Behavioral Testing (Morris Water Maze) :
-
Testing begins one day after the initiation of drug treatment and continues for 5 consecutive days.
-
A circular pool is filled with water, and a hidden platform is placed in one quadrant.
-
Rats are given six training trials per day to find the platform.
-
Escape latency (time to find the platform) and swimming trajectories are recorded.
-
On day 6, a probe test is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
Biochemical and Histological Analysis :
-
After the behavioral tests, rats are euthanized, and brain tissue (hippocampus) is collected.
-
Western Blot Analysis : Protein levels of Bcl-2, Bax, and components of the Akt/mTOR pathway (p-Akt, p-mTOR) are measured to assess apoptosis and signaling pathways.
-
Nissl Staining : Brain sections are stained to visualize neuronal morphology and assess neuronal loss in the hippocampus CA1 region.
-
In Vitro Model of Aβ-Induced Microglial Activation
This protocol is based on the study investigating the anti-inflammatory effects of Oxiracetam[5].
-
Cell Culture : BV2 microglial cells are cultured in appropriate media.
-
Treatment :
-
Cells are pre-treated with Oxiracetam for 2 hours.
-
Aβ42 oligomers are then added to the culture to stimulate microglial activation.
-
-
Analysis of Inflammatory Cytokines :
-
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) : mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are measured to assess gene expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : The concentration of secreted cytokines in the cell culture supernatant is quantified.
-
Signaling Pathways and Visualizations
Akt/mTOR Signaling Pathway
Oxiracetam has been shown to activate the Akt/mTOR signaling pathway, which is crucial for cell survival and plays a role in protecting neurons from apoptosis and autophagy in the vascular dementia model[1][2].
Caption: Akt/mTOR signaling pathway modulated by Oxiracetam.
Experimental Workflow for Vascular Dementia Study
The following diagram illustrates the experimental workflow for investigating the efficacy of Oxiracetam in the BCCAO rat model of vascular dementia.
Caption: Experimental workflow for Oxiracetam in a vascular dementia model.
References
- 1. scielo.br [scielo.br]
- 2. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oxiracetam on cerebrovascular impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Against Novel Nootropic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, a derivative of the well-established nootropic Oxiracetam, against a selection of novel nootropic compounds. The aim is to offer a comprehensive overview of their respective pharmacological profiles, supported by available experimental data, to inform further research and development in the field of cognitive enhancement.
Introduction to the Compounds
This compound is a chemical analog of Oxiracetam, a member of the racetam family of nootropics.[1] The racetams are known for their cognitive-enhancing properties, although the precise mechanisms of action are still under investigation.[2] It is presumed that this compound shares a similar mechanistic profile with its parent compound, Oxiracetam.
For the purpose of this comparison, we will benchmark this compound (by way of its closely related parent compound, Oxiracetam) against two novel nootropic compounds that have shown promise in preclinical studies:
-
CE-104: A novel monoamine neurotransmitter transporter (MAT) inhibiting compound, specifically targeting the dopamine transporter (DAT).[3]
-
E1R: A novel positive allosteric modulator of sigma-1 receptors.[4]
Comparative Data on Cognitive Enhancement
The following tables summarize the available quantitative data from preclinical studies on the selected compounds. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual research efforts.
| Compound | Experimental Model | Cognitive Domain Assessed | Key Quantitative Findings | Dosage |
| Oxiracetam (as a proxy for this compound) | Rats with chronic cerebral impairment | Learning and Memory (Pole climbing test and multiple-choice water maze) | Improved the learning rate of animals with impaired cognitive functions.[1] | 10 to 60 mg/kg i.p. |
| CE-104 | Male Rats | Spatial Working Memory (Radial Arm Maze) | Improved spatial working memory during the performance phase.[3] | 1 and 10 mg/kg |
| E1R | Mice | Memory Retention and Cognitive Impairment (Passive Avoidance and Y-maze tests) | Facilitated passive avoidance retention in a dose-related manner and alleviated scopolamine-induced cognitive impairment.[4] | Not specified |
Mechanisms of Action: A Comparative Overview
The selected compounds exhibit distinct mechanisms of action, targeting different signaling pathways to exert their nootropic effects.
| Compound | Primary Mechanism of Action | Key Signaling Pathways Involved |
| Oxiracetam (and by extension, this compound) | Modulation of cholinergic and glutamatergic neurotransmitter systems.[2] | Not explicitly detailed in the provided search results. |
| CE-104 | Inhibition of the dopamine transporter (DAT).[3] | Dopaminergic system modulation.[3] |
| E1R | Positive allosteric modulation of the sigma-1 receptor.[4] | Sigma-1 receptor signaling pathway.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Passive Avoidance Test
This test is used to assess learning and memory in rodents. The apparatus consists of a two-compartment box with one illuminated and one dark compartment. The floor of the dark compartment can deliver a mild foot shock.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.
Morris Water Maze (MWM)
The MWM is a widely used test for spatial learning and memory.[5] It consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[5]
Radial Arm Maze (RAM)
The RAM is used to assess spatial working and reference memory. It consists of a central platform with several arms radiating outwards.
-
Procedure: Food rewards are placed at the end of some or all arms. The animal is placed on the central platform and is allowed to explore the maze to find the rewards.
-
Measures: Errors, such as re-entering an arm where the reward has already been consumed (a working memory error) or entering an arm that was never baited (a reference memory error), are recorded.[3]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Oxiracetam (Inferred)
Caption: Inferred signaling pathway of Oxiracetam's nootropic effects.
Experimental Workflow for Nootropic Compound Screening
Caption: General experimental workflow for preclinical screening of nootropic compounds.
Logical Relationship of Compared Compounds
References
- 1. Experimental behavioral studies with oxiracetam on different types of chronic cerebral impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Heterocyclic Compound CE-104 Enhances Spatial Working Memory in the Radial Arm Maze in Rats and Modulates the Dopaminergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to ensure safe handling and compliant disposal of chemical waste.
Immediate Safety and Disposal Plan
The following table summarizes the critical steps for the safe handling and logistical planning for the disposal of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.
| Phase | Action | Detailed Procedure |
| Immediate Safety Precautions | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound. |
| Spill Management | In case of a spill, avoid generating dust. Use an inert absorbent material to clean up the spill and place the contaminated material in a sealed, labeled hazardous waste container.[1] | |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] | |
| Logistical Disposal Plan | Waste Characterization | Treat the compound as hazardous waste unless confirmed otherwise by your institution's EHS department.[1] |
| Container Selection | Use a compatible, non-leaking container with a secure screw-top cap for waste accumulation.[3][4] The original container is often a suitable choice.[4] | |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5][6] Do not use abbreviations or chemical formulas.[5] | |
| Segregation & Storage | Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[3] | |
| Request for Pickup | Once the container is nearly full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS department or designated waste management provider.[1][9] |
Chemical Waste Disposal Workflow
Caption: Workflow for the safe disposal of laboratory chemicals with unknown specific hazards.
Detailed Disposal Protocols
1. Waste Identification and Characterization: Since a specific SDS is unavailable, the first and most critical step is to treat this compound as hazardous waste.[1] Laboratory personnel should not independently declare a chemical waste as non-hazardous.[1] This approach ensures the highest level of safety and compliance. Your institution's EHS department will make the final determination.[1]
2. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate personal protective equipment. This includes, at a minimum, a laboratory coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile gloves).
3. Waste Container Selection and Labeling:
-
Container: The waste must be stored in a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[4][5] To prevent leaks or reactions, avoid using containers that are cracked or made of materials that could be degraded by the chemical.[4] Using the original product container is often a safe option.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name: "this compound".[5] Include the percentage or concentration if it is in a solution. Proper labeling is crucial for the safety of waste handlers and for regulatory compliance.[7]
4. Segregation and Storage:
-
Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[5][8]
-
Incompatible Materials: It is essential to store chemical waste segregated by hazard class to prevent accidental mixing and dangerous reactions.[3][5] While the specific incompatibilities of this compound are not detailed, as a general rule, it should be kept separate from strong acids, bases, and oxidizing agents.
-
Container Management: Waste containers must be kept closed at all times, except when you are adding waste.[1][5] This minimizes the release of vapors and prevents spills. Do not overfill containers; leave at least one inch of headspace to allow for expansion.[3]
5. Final Disposal:
-
Waste Pickup: Do not dispose of this chemical down the drain or in the regular trash.[1][10] All hazardous chemical waste must be collected by a certified hazardous waste vendor. Contact your institution's EHS department to schedule a waste pickup.[7][9]
-
Empty Containers: Once the original container is empty, it may need to be triple-rinsed before it can be disposed of as regular trash.[1] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1] Always deface the label of the empty container before disposal.[1]
By adhering to these general yet crucial guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize consultation with your local EHS professionals.
References
- 1. vumc.org [vumc.org]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Essential Safety and Handling Guide for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling related chemical compounds, including substituted esters and pyrrolidine derivatives, to ensure the safety of laboratory personnel.
Quantitative Data Summary
| Property | Pyrrolidine | 1-Methyl-2-pyrrolidone | Methyl Acetate | General Esters |
| CAS Number | 123-75-1 | 872-50-4 | 79-20-9 | Varies |
| Flash Point | 3°C (37.4°F) | 91°C (195.8°F)[1] | -13°C (8.6°F)[2] | Varies, can be flammable[3] |
| Hazards | Flammable, Toxic, Corrosive[4][5] | Combustible, Irritant, Developmental Hazard[1][6] | Highly Flammable, Eye Irritant[2] | Vapors can be irritating or toxic[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of potential vapors.[3]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3] Fire extinguishers, typically CO2 or dry chemical, should also be available.[3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield must be worn at all times.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[3] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.
-
Body Protection: A fully buttoned lab coat is required to protect against splashes.[3] For larger quantities, a chemical-resistant apron is recommended.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[3]
3. Handling:
-
Avoid Contact: Prevent inhalation, ingestion, and skin contact.[3] Do not directly smell the chemical; use a wafting motion if necessary.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3] Do not apply cosmetics in the laboratory.[7]
-
Transferring: When transferring the chemical, hold containers away from the body.[7] Use a funnel for liquids to prevent spills.[8]
-
Heating: If heating is required, use a hot water bath. Never use a direct flame with potentially flammable compounds.[7]
4. Storage:
-
Containers: Store the compound in tightly sealed and properly labeled containers.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3] If the compound is flammable, it should be stored in a designated flammable liquids cabinet.
Disposal Plan
1. Waste Collection:
-
All waste materials containing this compound, including contaminated gloves, paper towels, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
2. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
Place the absorbed material into a sealed container for disposal.[3]
-
For large spills, evacuate the area and follow your institution's emergency spill cleanup procedures.
3. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical waste stream.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. cdc.gov [cdc.gov]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
